8-Chloro-5-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLMKLASYACBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564686 | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-81-0 | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-methylquinoline
Foreword: Understanding the Quinoline Core in Modern Research
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties. As researchers and drug development professionals, a profound understanding of the physicochemical characteristics of novel quinoline derivatives is not merely academic; it is the bedrock upon which successful innovation is built. This guide focuses on a particularly compelling derivative: 8-Chloro-5-methylquinoline. The strategic placement of a chloro group at the 8-position and a methyl group at the 5-position introduces nuanced electronic and steric factors that significantly influence its behavior in various chemical and biological systems. This document aims to provide a comprehensive, in-depth technical exploration of these properties, moving beyond a simple recitation of data to explain the underlying principles and experimental considerations. Our objective is to empower researchers to leverage the full potential of this compound in their scientific endeavors.
Molecular Structure and Core Physicochemical Data
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 8-position, and a methyl group is at the 5-position.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Weight | 177.63 g/mol | Calculated | - |
| Melting Point | 54 °C | Experimental | [1] |
| Boiling Point | 293.4 ± 20.0 °C | Predicted | [1] |
| Density | 1.225 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (most basic) | 2.56 ± 0.29 | Predicted | [1] |
It is crucial to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are computationally predicted and should be considered as estimates pending experimental verification.[1]
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide a detailed map of its atomic connectivity.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms will similarly be affected by the substituents and the inherent electronic nature of the quinoline core.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
Electron Ionization Mass Spectrometry (EI-MS): In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 177, corresponding to the nominal mass of the molecule with the ³⁵Cl isotope. An M+2 peak at m/z 179, with an intensity of approximately one-third of the M⁺ peak, would be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:
-
C-H stretching vibrations of the aromatic and methyl groups in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
-
C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region.
-
C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Chromatographic Behavior
The lipophilicity of this compound, influenced by the chloro and methyl substituents, will govern its behavior in chromatographic separations. In reverse-phase high-performance liquid chromatography (RP-HPLC), it is expected to be a moderately retained compound.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the predicted physicochemical properties of this compound should be confirmed through experimental validation. The following section outlines standard, field-proven protocols for these determinations.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination by the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent. It ensures that an equilibrium is reached between the dissolved and undissolved solute.
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added. For a basic compound like a quinoline, an acid is used as the titrant.
Protocol:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Stability and Degradation
The stability of a compound is a critical parameter, particularly in the context of drug development, as it influences its shelf-life, storage conditions, and formulation.
General Stability Considerations
Quinoline derivatives can be susceptible to degradation under certain conditions. For this compound, the following should be considered:
-
Oxidative Degradation: The quinoline ring, particularly due to the presence of the electron-donating methyl group, may be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the molecule.
-
Hydrolytic Stability: The compound is expected to be generally stable to hydrolysis under neutral pH conditions. However, stability at extreme pH values should be experimentally evaluated.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Atmosphere: For enhanced stability, particularly if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Applications in Research and Development
The structural motifs present in this compound suggest its potential utility in several areas of research and development. The quinoline core is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities.
-
Drug Discovery: The presence of the chloro and methyl substituents can modulate the lipophilicity and electronic properties of the quinoline scaffold, potentially leading to novel interactions with biological targets. It could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Materials Science: The electronic properties of substituted quinolines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.
Conclusion
This compound is a compound of significant interest, possessing a unique combination of structural features that warrant a thorough investigation of its physicochemical properties. This guide has provided a comprehensive overview of its known and predicted characteristics, along with detailed protocols for their experimental determination. A clear understanding of its molecular structure, spectroscopic profile, solubility, pKa, and stability is paramount for any researcher or developer intending to work with this molecule. The insights provided herein are intended to serve as a foundational resource to facilitate and accelerate future research and innovation involving this compound.
References
An In-depth Technical Guide to 8-Chloro-5-methylquinoline: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Chloro-5-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. While this specific isomer is not as extensively documented as other quinoline derivatives, this document consolidates available information and provides field-proven insights into its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Core Identification and Physicochemical Properties
This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈ClN. Its structure consists of a quinoline core substituted with a chlorine atom at the 8-position and a methyl group at the 5-position.
CAS Number: 56961-81-0
Molecular Structure:

A comprehensive literature search did not yield experimentally determined spectroscopic data for this compound. However, based on the analysis of structurally related compounds, we can predict its key physicochemical properties.
| Property | Predicted/Reported Value | Source/Basis |
| Molecular Weight | 177.63 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar substituted quinolines |
| Melting Point | 54 °C | --INVALID-LINK-- |
| Boiling Point | 293.4±20.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.225±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 2.56±0.29 (Predicted) | --INVALID-LINK-- |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. | General solubility of quinoline derivatives |
Proposed Synthesis of this compound
For the synthesis of this compound, the logical starting material is 2-chloro-5-methylaniline .[3]
Proposed Skraup Synthesis Protocol
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol.
Reaction Scheme:

Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge Reactants: To the flask, add 2-chloro-5-methylaniline, glycerol, and a mild oxidizing agent such as nitrobenzene or arsenic acid. The choice of oxidizing agent is critical; nitrobenzene can also act as a solvent, while arsenic acid may lead to a less violent reaction.[2]
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling. This step is highly exothermic and requires careful control to prevent a runaway reaction.
-
Heating: Heat the reaction mixture to initiate the reaction. The temperature should be carefully controlled, as the Skraup reaction is known for being vigorous.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and cautiously pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude this compound can be purified by steam distillation followed by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst for the dehydration of glycerol to acrolein and for the cyclization step.
-
Oxidizing Agent: Is necessary for the final aromatization of the dihydroquinoline intermediate to the quinoline ring.
-
Careful Acid Addition and Temperature Control: Essential for safety and to control the exothermic nature of the reaction.
Caption: Proposed Skraup synthesis workflow for this compound.
Analytical Identification Protocols
Due to the lack of published experimental spectra for this compound, the following section outlines the standard protocols for its characterization and provides predicted spectral data based on the analysis of structurally similar compounds, such as 8-chloroquinoline, 8-methylquinoline, and 5-methylquinoline.[2][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (δ 6.5-9.0 ppm): A series of doublets, triplets, or multiplets corresponding to the five protons on the quinoline ring. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and methyl groups.
-
Methyl Protons (δ 2.0-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the 5-position.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons (δ 110-160 ppm): Ten distinct signals for the ten carbon atoms of the quinoline ring system. The carbons attached to the chlorine and nitrogen atoms will be significantly shifted.
-
Methyl Carbon (δ 15-25 ppm): A single signal for the methyl group carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, which will show the molecular ion peak and various fragment ions.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of this compound. An isotopic peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN and cleavage of the methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
-
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.
-
C=C and C=N stretching: Strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring.
-
C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹.
Caption: A typical analytical workflow for the identification of this compound.
Potential Applications in Drug Development and Research
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[9][10][11][12] While specific biological activities for this compound have not been extensively reported, its structural features suggest potential for investigation in several therapeutic areas.
-
Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a substituted quinoline. The presence of a chlorine atom on the quinoline ring of this compound makes it a candidate for screening in antimalarial assays.
-
Anticancer Agents: Many quinoline derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[13][14] The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors.
-
Antimicrobial and Antifungal Agents: The quinoline ring is present in several antibacterial and antifungal compounds.[9] The lipophilicity and electronic properties of this compound may contribute to its potential as an antimicrobial agent.
-
Neuroprotective Agents: Some quinoline derivatives, particularly 8-hydroxyquinolines, have been investigated for their neuroprotective effects, often attributed to their metal-chelating properties.[11][12][15]
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety guidelines for structurally related compounds such as 8-chloroquinoline and methylquinolines should be followed.[4][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an intriguing but underexplored member of the quinoline family. This guide has provided a comprehensive framework for its synthesis and identification, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic route via the Skraup reaction offers a viable method for its preparation, and the predicted spectroscopic data provide a solid basis for its characterization. Given the broad pharmacological potential of the quinoline scaffold, this compound warrants further investigation for its potential applications in drug discovery and materials science.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. jptcp.com [jptcp.com]
- 10. PubChemLite - 2-chloro-5-methylaniline (C7H8ClN) [pubchemlite.lcsb.uni.lu]
- 11. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Profile of 8-Chloro-5-methylquinoline: A Technical Guide for Researchers
Introduction: The Structural Significance of 8-Chloro-5-methylquinoline
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a key pharmacophore found in numerous natural and synthetic bioactive compounds. The specific substitution pattern of a chloro group at the 8-position and a methyl group at the 5-position modulates the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and material characteristics. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).
This in-depth guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from closely related analogs, offering a robust framework for researchers in drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Spectrometer Setup: Before acquiring the sample spectrum, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks, which is crucial for resolving fine coupling patterns.
-
¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically employed. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]
-
¹³C NMR Spectrum Acquisition: A proton-decoupled experiment, such as the standard zgpg30 pulse program, is commonly used to acquire a spectrum with singlets for each unique carbon atom. A sufficient number of scans is essential due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in both the aromatic and aliphatic regions. The introduction of a chlorine atom at the 8-position and a methyl group at the 5-position will induce predictable shifts in the proton resonances compared to the parent quinoline molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H-2 | ~8.9 | dd | J ≈ 4.2, 1.7 Hz | Downfield shift due to proximity to the electronegative nitrogen. |
| H-3 | ~7.4 | dd | J ≈ 8.3, 4.2 Hz | Typical quinoline H-3 signal. |
| H-4 | ~8.2 | dd | J ≈ 8.3, 1.7 Hz | Influenced by the pyridine ring nitrogen. |
| H-6 | ~7.6 | d | J ≈ 7.5 Hz | Coupled to H-7. |
| H-7 | ~7.5 | d | J ≈ 7.5 Hz | Coupled to H-6. |
| 5-CH₃ | ~2.7 | s | - | Singlet for the methyl group protons. |
Causality Behind Chemical Shifts:
-
The protons on the pyridine ring (H-2, H-3, H-4) will exhibit characteristic doublet of doublets patterns, with their chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom.
-
The methyl group at the 5-position will appear as a singlet in the upfield region of the aromatic spectrum.
-
The protons H-6 and H-7 will likely appear as doublets due to ortho-coupling with each other. The electron-donating nature of the methyl group at C-5 and the electron-withdrawing nature of the chloro group at C-8 will influence their precise chemical shifts.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~150 | Most downfield carbon due to proximity to nitrogen. |
| C-3 | ~122 | Typical quinoline C-3 signal. |
| C-4 | ~136 | Influenced by the pyridine ring nitrogen. |
| C-4a | ~128 | Quaternary carbon at the ring junction. |
| C-5 | ~134 | Substituted with a methyl group. |
| C-6 | ~127 | Aromatic CH. |
| C-7 | ~126 | Aromatic CH. |
| C-8 | ~130 | Substituted with a chloro group. |
| C-8a | ~147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| 5-CH₃ | ~18 | Aliphatic methyl carbon. |
Expert Insights: The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon bearing the chlorine atom (C-8) is expected to be deshielded, while the methyl-substituted carbon (C-5) will also show a downfield shift compared to an unsubstituted carbon.
Visualizing NMR Assignments
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.
-
Sample Preparation (KBr Pellet): Alternatively, for a solid sample, a few milligrams can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Spectrum Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH₃) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring |
| ~850-750 | C-H bend (out-of-plane) | Aromatic substitution pattern |
| ~1100-1000 | C-Cl stretch | Aryl chloride |
Trustworthiness of Interpretation: The combination of aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and characteristic aromatic ring stretching vibrations provides strong evidence for the core structure. The C-Cl stretching frequency is a key indicator for the presence of the chloro substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][3]
-
Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrum Interpretation
The mass spectrum of this compound will provide its exact molecular weight and characteristic fragmentation patterns. The molecular weight of 8-chloroquinoline is 163.6 g/mol .[4]
Table 4: Expected Mass Spectrometry Data for this compound (under EI)
| m/z | Ion | Significance |
| 177/179 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 142 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 115 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Authoritative Grounding: The presence of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a definitive confirmation of the presence of a single chlorine atom in the molecule. The fragmentation pattern, including the loss of the chlorine atom and subsequent loss of HCN, is characteristic of quinoline-type structures. The NIST WebBook provides a reference mass spectrum for the closely related 8-chloroquinoline, which shows a prominent molecular ion peak and loss of chlorine.[4]
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and analogous compounds, offers a reliable guide for researchers. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation in drug discovery and materials science applications.
References
An In-depth Technical Guide to the Solubility and Stability Profiling of 8-Chloro-5-methylquinoline
Abstract: 8-Chloro-5-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for novel therapeutic agents, such as kinase inhibitors and antimalarials, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining equilibrium solubility, developing a stability-indicating analytical method, and executing forced degradation studies under various stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is elucidated to empower researchers to not only generate robust data but also to interpret it within the context of drug discovery and development.
Introduction to this compound
Chemical Identity and Core Structure
This compound belongs to the quinoline family, a class of compounds known for a wide spectrum of biological activities.[2] Its structure, featuring a chloro-substituent on the benzene ring and a methyl group, presents a unique electronic and steric profile that can be exploited in molecular design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 56961-81-0 | [3] |
| Molecular Formula | C₁₀H₈ClN | [4] |
| Molecular Weight | 177.63 g/mol | [4] |
| Canonical SMILES | CC1=CC=C2C(=C1)C(=CC=N2)Cl | - |
The Imperative of Physicochemical Characterization
In the trajectory of drug development, early and accurate characterization of a molecule's solubility and stability is paramount. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise therapeutic efficacy, shelf-life, and patient safety due to the formation of potentially toxic degradants.[5] The protocols detailed herein are designed to preemptively identify and mitigate these risks for this compound.
Comprehensive Solubility Assessment
Solubility dictates the dissolution rate and concentration gradient of a compound, directly influencing its absorption and ultimate bioavailability. We will describe the gold-standard equilibrium shake-flask method and the requisite analytical methodology for accurate quantification.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
Causality: The shake-flask method determines the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a given solvent system at a specific temperature. This value is a fundamental, intrinsic property of the molecule and serves as a critical benchmark for formulation development. The extended incubation period ensures that the system reaches a true equilibrium state.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of 2 mL glass vials. The visual presence of solid material at the end of the experiment is essential to confirm that saturation was achieved.
-
Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 7.4 Phosphate Buffered Saline (PBS), pH 9.0 borate buffer).
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate for a minimum of 48 hours. A 72-hour period is often preferred to ensure equilibrium is reached for crystalline compounds.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant from each vial. Immediately dilute the supernatant with the mobile phase used for analysis to prevent precipitation. A 1:10 or 1:100 dilution is a common starting point.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Protocol 2.2) against a calibration curve prepared from a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
Analytical Protocol: HPLC-UV Method for Quantification
Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for quantifying organic molecules in solution due to its high sensitivity, selectivity, and reproducibility.[6] A C18 reversed-phase column is chosen for its versatility in retaining moderately non-polar compounds like quinoline derivatives. The acidic mobile phase (formic acid) is used to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes.
Methodology:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (or a determined λ-max for the compound).
-
Column Temperature: 30 °C.
-
Calibration: Prepare standards from 0.1 µg/mL to 100 µg/mL in the mobile phase.
Stability Profiling and Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[5][7] The goal is to induce degradation to a relevant extent (typically 5-20%) without completely destroying the molecule.[8]
Overall Experimental Workflow
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: General workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (stored at 4°C in the dark) and a blank (reagents only) must be run in parallel.
3.2.1 Acidic Hydrolysis
-
Protocol: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 2, 8, 24, and 48 hours.
-
Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Causality: Acidic conditions can catalyze the hydrolysis of susceptible functional groups. The quinoline nitrogen, being basic, will be protonated, which can influence the electronic properties of the aromatic system.
3.2.2 Basic Hydrolysis
-
Protocol: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60 °C. Withdraw aliquots at specified time points.
-
Quenching: Neutralize with an equivalent amount of 0.1 M HCl.
-
Causality: Basic conditions test for susceptibility to nucleophilic attack (e.g., hydrolysis of the chloro-substituent, though typically unreactive on an aromatic ring without strong activation) and other base-mediated reactions.
3.2.3 Oxidative Degradation
-
Protocol: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Quenching: No quenching is typically required, as the peroxide is sufficiently diluted upon sample preparation for HPLC.
-
Causality: This condition mimics potential oxidation by atmospheric oxygen or residual peroxides in excipients. The electron-rich quinoline ring and the methyl group are potential sites of oxidation.[9]
3.2.4 Thermal Degradation
-
Protocol:
-
Solution: Incubate a sealed vial of the stock solution at 80 °C.
-
Solid State: Place a few milligrams of solid this compound powder in an open vial within an oven at 80 °C.
-
-
Causality: Assesses the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for determining manufacturing and storage conditions.
3.2.5 Photolytic Degradation
-
Protocol: Expose the stock solution in a phototransparent container (e.g., quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample wrapped in aluminum foil serves as the dark control.
-
Causality: Determines the molecule's sensitivity to light, informing packaging requirements (e.g., amber vials, opaque containers). Aromatic systems are often susceptible to photolytic degradation.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. A stability-indicating method coupled with mass spectrometry (LC-MS) would be required to confirm the identity of any observed degradants.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols for equilibrium solubility and forced degradation, researchers can generate the critical data necessary to assess the compound's viability for further development. The emphasis on the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable, enabling informed decisions in the complex process of drug discovery and formulation. The successful application of these methods will establish a foundational physicochemical profile, guiding the path forward for this promising synthetic intermediate.
References
- 1. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 2. ijfmr.com [ijfmr.com]
- 3. This compound | 56961-81-0 [amp.chemicalbook.com]
- 4. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Enduring Legacy of the Quinoline Scaffold: From Coal Tar to Cutting-Edge Therapeutics
A Senior Application Scientist's In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Quinoline Derivatives
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple aromatic structure has given rise to a vast and diverse family of derivatives with profound impacts on human health.[1][2] From the serendipitous discovery of quinine's antimalarial properties in the bark of the Cinchona tree to the rational design of targeted kinase inhibitors for cancer therapy, the history of quinoline is inextricably linked with the evolution of drug discovery itself.[3][4] This technical guide provides a comprehensive exploration of the discovery, foundational synthetic methodologies, and the ever-expanding therapeutic applications of quinoline derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of this remarkable pharmacological odyssey.[5]
Part 1: The Genesis of a Therapeutic Powerhouse - Early Discoveries and the Rise of Antimalarials
The story of quinoline's therapeutic journey begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[6] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became the first effective treatment for malaria.[3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][7][8] This landmark achievement marked one of the earliest instances of isolating a pure, therapeutically active compound from a natural source and laid the groundwork for the chemical investigation of quinoline-based compounds.
The advent of synthetic chemistry in the 19th and 20th centuries ushered in a new era for quinoline derivatives. The urgent need for synthetic antimalarials during World War II, when natural quinine sources were scarce, led to the development of chloroquine in 1934.[4] This 4-aminoquinoline derivative proved to be a highly effective and inexpensive treatment for malaria for many decades.[9] The subsequent emergence of chloroquine-resistant strains of Plasmodium falciparum has fueled a continuous effort to develop new quinoline-based antimalarials, leading to the synthesis of drugs like mefloquine and amodiaquine.[9][10]
Mechanism of Action of Quinoline Antimalarials
The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the disruption of heme detoxification in the malaria parasite.[11][12] During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[13] The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin.[14] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[11] There, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[14] The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[12]
Caption: Mechanism of action of chloroquine in the malaria parasite.
Part 2: The Synthetic Cornerstone - Foundational Reactions for Quinoline Ring Construction
The ability to chemically synthesize the quinoline scaffold was a pivotal moment in the history of these derivatives, enabling large-scale production and the creation of novel analogues with tailored properties.[2] Several classic "named reactions" have become the bedrock of quinoline synthesis, each with its own unique set of reactants and conditions.
The Skraup Synthesis (1880)
The Skraup synthesis is a robust and historically significant method for preparing quinolines.[15] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[16] The reaction is notoriously exothermic and requires careful control.[17]
Reaction Mechanism: The mechanism proceeds in several steps:
-
Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[2]
-
Michael addition of the aniline to acrolein.[2]
-
Acid-catalyzed cyclization of the resulting intermediate.[2]
-
Oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[2]
Caption: Simplified workflow of the Skraup Synthesis.
Experimental Protocol (General):
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and a moderator like ferrous sulfate.[17]
-
Slowly introduce the oxidizing agent (e.g., nitrobenzene).[17]
-
Gently heat the mixture to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to control the rate.[17]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[17]
-
Workup involves careful neutralization of the acid, followed by steam distillation to isolate the quinoline from the tarry byproducts.[17]
The Doebner-von Miller Reaction (1881)
This reaction is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines.[18] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, typically formed in situ from an aldol condensation.[13][19]
Experimental Protocol (Synthesis of 2-Methylquinoline):
-
Prepare a solution of aniline hydrochloride by reacting aniline with hydrochloric acid.[20]
-
Slowly add an acetaldehyde solution to the refluxing aniline hydrochloride solution. This will form crotonaldehyde in situ.[21]
-
After the addition is complete, continue to reflux for several hours.[21]
-
The workup involves basification and steam distillation to isolate the 2-methylquinoline.[13]
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[14][22] The reaction can be catalyzed by either acid or base.[11]
Reaction Mechanism: The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[11]
Caption: General workflow of the Friedländer Synthesis.
Experimental Protocol (General):
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent.
-
Add the acid or base catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid).[14]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may involve neutralization, extraction, and purification by chromatography or recrystallization.
The Combes Quinoline Synthesis (1888)
This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[10][23]
Experimental Protocol (General):
-
Mix the aniline and the β-diketone.
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture.[23]
-
Heat the reaction mixture to facilitate cyclization and dehydration.[19]
-
The workup typically involves pouring the reaction mixture onto ice, neutralizing with a base, and then extracting the product.
The Gould-Jacobs Reaction (1939)
The Gould-Jacobs reaction is a multi-step synthesis used to prepare 4-hydroxyquinoline derivatives.[6][24] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[25]
Experimental Protocol (General):
-
Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-130°C. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Heat the resulting anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., Dowtherm A) to approximately 250°C to induce cyclization.
-
Saponification: Hydrolyze the ester group of the cyclized product using an aqueous solution of sodium hydroxide.
-
Decarboxylation: Acidify the mixture to precipitate the quinoline-3-carboxylic acid, which is then heated to induce decarboxylation to the final 4-hydroxyquinoline product.[6]
Part 3: Beyond Malaria - The Expanding Therapeutic Landscape of Quinoline Derivatives
While the fight against malaria was the initial impetus for the development of quinoline-based drugs, the versatility of this scaffold has led to its exploration in a wide array of other therapeutic areas.[26]
Anticancer Agents
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[27][28]
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[9][29] For example, bosutinib is an FDA-approved dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia.[30] Anlotinib is another example, a multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit.[31]
-
Topoisomerase Inhibition: Some quinoline analogues, such as camptothecin and its derivatives, function as topoisomerase inhibitors.[28] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.[32]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[28]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[32]
Caption: Major mechanisms of action for quinoline-based anticancer agents.
Antibacterial Agents
The quinolone and fluoroquinolone antibiotics, which contain a 4-oxo-1,4-dihydroquinoline core, are a major class of synthetic antibacterial agents.[3] They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death. The development of resistance is a growing concern, driving research into novel quinoline-based antibacterial agents with different mechanisms of action.[33][34]
Antiviral Agents
Quinoline derivatives have also demonstrated significant potential as antiviral agents, acting against a broad spectrum of viruses.[35][36] For instance, some quinoline compounds have shown activity against HIV by inhibiting key viral enzymes like reverse transcriptase and integrase.[35] More recently, quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed as potential oral antiviral drug candidates for COVID-19.[1] Other studies have reported the efficacy of quinoline derivatives against viruses such as Zika, Ebola, and Hepatitis C.[36]
Part 4: Data Summary and Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of quinoline derivatives are heavily influenced by their physicochemical properties. The table below summarizes key properties for quinoline and some of its prominent derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| Quinoline | C₉H₇N | 129.16 | -15 | 237 | 2.04[37] |
| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | - | 3.44 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 87-90 | - | 4.63 |
| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.45 | 118-120 | - | 4.9 |
Note: Physicochemical data can vary slightly depending on the source and experimental conditions.
Conclusion and Future Perspectives
From its humble origins in coal tar and the bark of a South American tree, the quinoline scaffold has evolved into one of the most important and versatile platforms in medicinal chemistry. The historical journey of quinoline derivatives, from the natural antimalarial quinine to rationally designed synthetic agents for a multitude of diseases, showcases the power of chemical synthesis and the continuous quest for novel therapeutics. The foundational synthetic reactions developed over a century ago remain relevant today, albeit with modern modifications to improve efficiency and sustainability.
The future of quinoline-based drug discovery lies in the exploration of new chemical space through innovative synthetic methodologies, including multicomponent reactions and diversity-oriented synthesis.[21] Furthermore, a deeper understanding of the biological targets and mechanisms of action will enable the design of more selective and potent therapeutic agents. As we continue to face challenges from drug resistance and emerging diseases, the enduring legacy of the quinoline scaffold ensures that it will remain a vital source of inspiration for the development of the next generation of medicines.
References
- 1. news-medical.net [news-medical.net]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. iipseries.org [iipseries.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 20. synarchive.com [synarchive.com]
- 21. benchchem.com [benchchem.com]
- 22. organicreactions.org [organicreactions.org]
- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 24. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 25. Gould-Jacobs Reaction [drugfuture.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 28. globalresearchonline.net [globalresearchonline.net]
- 29. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 31. researchgate.net [researchgate.net]
- 32. ijmphs.com [ijmphs.com]
- 33. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical studies on 8-Chloro-5-methylquinoline structure
An In-depth Technical Guide to the Theoretical-Structural Elucidation of 8-Chloro-5-methylquinoline
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive theoretical framework for the structural and electronic characterization of this compound, a promising scaffold for drug design. Leveraging Density Functional Theory (DFT), we will dissect its molecular geometry, explore its electronic landscape through frontier molecular orbital and electrostatic potential analyses, and predict its spectroscopic signatures. This document serves as a foundational resource for researchers aiming to understand and exploit the physicochemical properties of this molecule for rational drug development.
Foundational Principles: The 'Why' of Computational Choice
In modern chemical research, computational modeling is not merely a validation tool but a predictive powerhouse. For a molecule like this compound, understanding its three-dimensional structure and electron distribution is paramount to predicting its interaction with biological targets.
Expertise-Driven Selection: Density Functional Theory (DFT)
Our chosen methodology is Density Functional Theory (DFT), a quantum mechanical approach that has become the workhorse for computational chemistry. The rationale for this choice is threefold:
-
Accuracy: DFT provides a highly accurate description of electronic structure for a wide range of molecules.
-
Efficiency: It offers a superior balance between computational cost and accuracy compared to more demanding methods like Møller–Plesset perturbation theory or Coupled Cluster theory.[3]
-
Proven Efficacy: DFT has been successfully applied to countless quinoline derivatives, providing reliable predictions of their properties.[4][5][6]
Specifically, we utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely recognized for its robustness in calculating the geometries and vibrational frequencies of organic molecules containing heteroatoms and halogens.[2][3][4] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic exchange and correlation effects. The 6-311++G(d,p) basis set is extensive, providing flexibility for electrons by including diffuse functions (++) for lone pairs and polarization functions (d,p) to describe bond anisotropy.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the last, ensuring the final results are derived from a stable and reliable theoretical model.
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 2D structure of this compound is drawn using chemical structure software and converted to a 3D coordinate file.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface). The optimization is considered complete when the forces on all atoms approach zero.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. This crucial step serves two purposes:
-
Property Calculations: Using the validated minimum-energy structure, further single-point energy calculations are conducted to determine electronic properties, including:
-
Natural Bond Orbital (NBO) analysis.
-
Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO-LUMO).
-
UV-Vis electronic transitions via Time-Dependent DFT (TD-DFT).[8]
-
Caption: A standard workflow for the theoretical characterization of a molecule.
Molecular Geometry and Structural Insights
The geometry optimization yields the most stable three-dimensional arrangement of this compound. The quinoline core, a fusion of benzene and pyridine rings, is expected to be largely planar. The chlorine atom at position 8 and the methyl group at position 5 are the key substituents influencing its steric and electronic profile.
| Parameter | Predicted Value (Å) | Description |
| Bond Lengths | ||
| C-Cl | ~1.75 | Typical length for a C(sp²)-Cl bond. |
| C-N (in ring) | ~1.33 - 1.38 | Characteristic of C-N bonds within a pyridine ring. |
| C-C (aromatic) | ~1.39 - 1.42 | Standard aromatic carbon-carbon bond lengths. |
| C-C (methyl) | ~1.51 | Standard C(sp²)-C(sp³) single bond. |
| Bond Angles | (Degrees) | |
| C-C-Cl | ~120° | Reflects the sp² hybridization of the carbon atom. |
| C-N-C | ~118° | Typical endocyclic angle for pyridine. |
Note: These values are predictive, based on DFT calculations for similar structures.[9]
The Electronic Landscape: Reactivity and Interaction
The distribution of electrons within a molecule dictates its reactivity. By analyzing its electronic properties, we can predict how this compound will behave in a chemical or biological environment.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).[10]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability.[10][11]
-
A small gap implies the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]
-
A large gap suggests higher stability and lower chemical reactivity.[10]
For this compound, the HOMO is expected to be distributed across the π-system of the quinoline rings, while the LUMO will also be a π* anti-bonding orbital. The calculated energy gap provides a quantitative measure of its kinetic stability.
Caption: HOMO-LUMO energy diagram for this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[13]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. For this compound, these are expected around the nitrogen atom due to its lone pair of electrons and, to a lesser extent, the chlorine atom.[13][14]
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.[13]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[2] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).[15]
For this compound, key interactions would include:
-
Delocalization of the nitrogen lone pair (n) into the anti-bonding π* orbitals of the aromatic ring (n → π*).
-
Delocalization of the chlorine lone pairs (n) into the anti-bonding σ* orbitals of adjacent C-C bonds (n → σ*).
-
Extensive π → π* interactions within the fused aromatic ring system.
These delocalization events contribute significantly to the overall stability of the molecule. A higher E(2) value indicates a stronger interaction and greater charge delocalization.[2]
Predicted Spectroscopic Signatures
Computational methods allow us to predict the spectroscopic fingerprints of a molecule before it is even synthesized.
Vibrational Analysis (FT-IR & Raman)
The calculated vibrational frequencies from DFT can be directly correlated with experimental FT-IR and Raman spectra. A scaling factor (typically ~0.961 for B3LYP) is often applied to the computed frequencies to correct for anharmonicity and basis set limitations.[4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of H atoms on the quinoline ring. |
| C-H Stretch (Methyl) | 2980 - 2870 | Asymmetric and symmetric C-H stretching. |
| C=C/C=N Ring Stretch | 1620 - 1450 | Characteristic vibrations of the fused rings. |
| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |
Electronic Absorption (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which simulate the UV-Vis spectrum. For aromatic systems like quinoline, the primary absorptions are due to π→π* transitions within the conjugated ring system. The presence of the chloro and methyl substituents will cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted quinoline.
Conclusion and Future Directions
This guide has established a robust theoretical framework for understanding the structural and electronic properties of this compound. Through DFT calculations, we have elucidated its optimized geometry, mapped its electronic reactivity via HOMO-LUMO and MEP analyses, and predicted its key spectroscopic features. The analysis indicates a stable aromatic scaffold with distinct nucleophilic (nitrogen) and electrophilic (aromatic hydrogens) regions, making it an intriguing candidate for derivatization in drug discovery programs. The computational protocols and insights presented here provide a solid foundation for future experimental work and in-silico screening efforts aimed at developing novel therapeutics based on this quinoline core.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergi-fytronix.com [dergi-fytronix.com]
An In-depth Technical Guide to 8-Chloro-5-methylquinoline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 8-Chloro-5-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its spectroscopic signature, and evaluate its potential as a scaffold in the design of novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a substituted quinoline, a class of compounds recognized for its broad spectrum of biological activities. The introduction of a chlorine atom at the 8-position and a methyl group at the 5-position of the quinoline ring system imparts specific physicochemical properties that can influence its reactivity, metabolic stability, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | --INVALID-LINK-- |
| Molecular Weight | 177.63 g/mol | --INVALID-LINK-- |
| CAS Number | 56961-81-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Synonyms | Quinoline, 8-chloro-5-methyl- | --INVALID-LINK-- |
Strategic Synthesis of this compound
Proposed Synthetic Pathway: A Modified Combes Synthesis
The synthesis would commence with the reaction of 2-chloro-5-methylaniline with acetylacetone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA).
Caption: Proposed Combes synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a stirred solution of 2-chloro-5-methylaniline (1 equivalent) in a suitable solvent such as toluene, add acetylacetone (1.1 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) or polyphosphoric acid to the reaction mixture at room temperature. The addition should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic and analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.5 ppm. A singlet for the methyl group protons around δ 2.5 ppm. The integration and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Aromatic carbons in the region of δ 120-150 ppm. A signal for the methyl carbon around δ 20-25 ppm. The number of signals will correspond to the number of unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1450-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an intensity ratio of approximately 3:1, characteristic of the presence of a chlorine atom. |
Analytical Chromatography for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final compound.
Caption: Analytical workflow for purity and identity confirmation.
HPLC Method (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 230-250 nm).
GC-MS Method (Proposed):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to ensure separation from any residual starting materials or by-products.
-
Detection: Mass spectrometry in electron ionization (EI) mode.
Potential Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. The specific substitution pattern of this compound suggests several potential avenues for its application in drug discovery.
-
Anticancer Agents: The related compound, 8-Chloro-5-methylquinolin-2(1H)-one, is a known intermediate in the synthesis of anticancer agents.[1] This suggests that this compound could serve as a valuable building block for the development of novel kinase inhibitors or other targeted cancer therapies.
-
Antimicrobial Activity: Quinolines are well-known for their antibacterial and antifungal properties. The presence of a chlorine atom can enhance the lipophilicity and antimicrobial activity of the molecule. Research into the antimicrobial potential of this compound against various bacterial and fungal strains is a promising area of investigation.
-
Antimalarial Drugs: The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine. The structural features of this compound make it a candidate for derivatization and evaluation as a potential antimalarial agent.
Chemical Reactivity and Safety Considerations
This compound, like other quinoline derivatives, is expected to be a stable compound under normal laboratory conditions. However, it may be sensitive to light and should be stored in a cool, dark place. It is likely to react vigorously with strong oxidizing agents and strong acids.[2]
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound represents a promising chemical entity for researchers in the pharmaceutical and chemical industries. Its straightforward, albeit proposed, synthesis and the versatile reactivity of the quinoline ring system provide a solid foundation for the exploration of its potential in various applications, most notably in the discovery of new therapeutic agents. The in-depth characterization outlined in this guide is crucial for ensuring the quality and reproducibility of research involving this compound.
References
A Technical Guide to the Safe Handling of 8-Chloro-5-methylquinoline and Related Substituted Quinolines
Abstract: This guide addresses the safety and handling precautions for 8-Chloro-5-methylquinoline. A comprehensive search for a specific Safety Data Sheet (SDS) and detailed hazard classification for this compound (CAS No. 56961-81-0) did not yield sufficient data. This absence of specific toxicological information necessitates a conservative approach to handling. This document, therefore, provides a framework for the safe handling of this compound by treating it as a compound with potential hazards, based on the known profiles of structurally similar chloro- and methyl- substituted quinolines. The protocols herein are designed for researchers, scientists, and drug development professionals and emphasize a self-validating system of safety grounded in established best practices for handling chemicals of unknown toxicity.
Critical Advisory: The Imperative of Compound-Specific Data
Before proceeding, it is crucial to understand that this guide is built upon a foundation of data from analogous compounds. Safety and toxicological properties are highly dependent on the specific molecular structure; minor positional changes of functional groups can drastically alter a compound's biological activity and hazard profile. For instance, the documented hazards of 8-chloro-2-methylquinoline and 8-methylquinoline, while related, are not identical.
Therefore, this document must be considered a general, precautionary guide. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory work involving this compound must be preceded by a formal risk assessment conducted by qualified personnel. In the absence of specific data, the compound must be handled as if it possesses the potential hazards identified in its close structural analogs.
Postulated Hazard Profile of this compound
Based on the GHS classifications of related quinoline derivatives, a conservative, postulated hazard profile for this compound should be assumed. This profile informs all subsequent handling, storage, and emergency protocols.
GHS Hazard Classification (Assumed)
The following diagram illustrates the potential hazards based on data from analogs like 8-chloro-2-methylquinoline and 8-methylquinoline.[1][2][3]
Caption: Assumed GHS hazard profile based on related quinoline compounds.
Summary of Potential Health Effects
-
Skin Contact: Expected to cause skin irritation.[1][3] Prolonged contact should be avoided.
-
Eye Contact: Poses a risk of serious eye irritation or potential damage.[1][3]
-
Inhalation: May cause respiratory tract irritation.[3] Handling should be performed in a well-ventilated area to avoid inhaling dust or vapors.
-
Ingestion: May be harmful or toxic if swallowed.[1]
Physicochemical Characteristics of Analogous Compounds
While specific data for this compound is limited, the properties of its isomers and related compounds provide a basis for anticipating its physical state and behavior.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| 8-Chloro-2-methylquinoline | 3033-82-7 | C₁₀H₈ClN | 177.63 | Solid | N/A | N/A |
| 8-Methylquinoline | 611-32-5 | C₁₀H₉N | 143.19 | Liquid | 245 - 248 | -80 |
| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 | Solid | 267 | 72 - 74 |
Data sourced from Fisher Scientific and Sigma-Aldrich.[1][3][4]
Based on this data, this compound (MW: 177.63) is likely to be a solid or a high-boiling point liquid at room temperature.
Standard Operating Procedure: Handling Chemicals of Unknown Toxicity
The following workflow must be adopted when handling this compound or any compound for which a complete, verified SDS is unavailable.
Caption: Workflow for handling chemicals with unknown or incomplete hazard data.
Engineering Controls
-
Primary Containment: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear nitrile rubber gloves. Ensure to check for breakthrough times if prolonged contact or immersion is anticipated. Discard and replace gloves immediately if they become contaminated.
-
Lab Coat: A buttoned, long-sleeved lab coat is mandatory.
-
-
Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Handling & Hygiene Protocol
-
Preparation: Designate a specific area within the fume hood for the handling procedure.
-
Pre-Use Inspection: Ensure all glassware is free from cracks or defects.
-
Transfer: When transferring the substance (especially if it is a solid), use techniques that minimize dust generation, such as careful scooping with a spatula.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Contamination: Do not eat, drink, or smoke in the laboratory. Remove and decontaminate or dispose of any clothing that becomes contaminated.
Storage and Disposal
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store in a locked cabinet or an area with restricted access.[4]
Disposal
-
All waste materials, including contaminated consumables (gloves, wipes) and residual chemical, must be disposed of as hazardous chemical waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.
Emergency Procedures
The following decision tree outlines the immediate actions required in an emergency scenario.
References
A Comprehensive Technical Guide to the IUPAC Nomenclature of Chlorinated Methylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its rigid structure and the nitrogen atom's ability to engage in hydrogen bonding make it a privileged scaffold in drug design, most notably in the development of antimalarial agents like chloroquine.[1][2][3] The therapeutic potential of quinoline derivatives extends to anticancer, antibacterial, and anti-inflammatory applications.[1][2][3][4] The precise substitution of the quinoline core with various functional groups, such as chloro and methyl moieties, is a key strategy for modulating the pharmacological and physicochemical properties of these compounds.[5]
Given the vast and expanding library of substituted quinolines, a rigorous and systematic nomenclature is paramount for unambiguous communication, database integrity, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a comprehensive framework for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure. This guide offers an in-depth exploration of the IUPAC nomenclature as it applies specifically to chlorinated methylquinolines, providing a foundational understanding for researchers in the field.
The Quinoline Core: Numbering and Structure
The foundation of naming any quinoline derivative is a thorough understanding of the parent heterocycle's structure and its standardized numbering system. Quinoline consists of a benzene ring fused to a pyridine ring. The IUPAC has established a fixed numbering convention for the quinoline ring system to ensure consistency.
The numbering begins with the nitrogen atom, which is assigned position 1. The sequence continues around the pyridine ring to the fusion carbons, then proceeds around the benzene ring. The carbon atoms at the ring fusion are not numbered in sequence but are assigned positions 4a and 8a.
Below is a visual representation of the quinoline ring with the IUPAC-stipulated numbering:
References
- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 5. youtube.com [youtube.com]
Methodological & Application
use of 8-Chloro-5-methylquinoline in organic synthesis
An In-Depth Guide to the Synthetic Utility of 8-Chloro-5-methylquinoline
Authored by a Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a halogenated heterocyclic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its structure, featuring a quinoline core, is a privileged scaffold found in a multitude of biologically active molecules, including antimalarial and anticancer agents.[1] The chlorine atom at the 8-position and the methyl group at the 5-position offer distinct points for chemical modification. The chloro-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the methyl group can be targeted for C-H activation and functionalization.[2][3] The nitrogen atom within the quinoline ring plays a crucial role as a chelating directing group, enabling high regioselectivity in various transformations.[2][3]
This guide provides an in-depth exploration of the key applications of this compound, focusing on field-proven protocols and the underlying chemical principles that govern its reactivity. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the synthesis of complex molecular architectures.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the C8 position of this compound is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are favored for their mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5]
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron compound.[6] For this compound, this reaction enables the direct installation of diverse aryl or heteroaryl substituents at the 8-position, providing access to a wide array of novel derivatives for screening in drug discovery programs.[4]
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
References
- 1. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 2. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. fishersci.se [fishersci.se]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 8-Chloro-5-methylquinoline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-5-methylquinoline
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound, in particular, emerges as a valuable precursor for the synthesis of novel pharmaceutical compounds. The presence of a chlorine atom at the 8-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity. This guide provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the synthesis of pharmacologically relevant scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe use in a research setting.
Physicochemical Data
| Property | Predicted/Analogous Value | Reference Compound(s) |
| Molecular Formula | C₁₀H₈ClN | - |
| Molecular Weight | 177.63 g/mol | 8-Chloro-2-methylquinoline |
| Appearance | Likely a pale yellow to brown solid or liquid | 8-Methylquinoline (liquid), 8-Chloroquinoline (solid) |
| Melting Point | Not available | 8-Methylquinoline: -80 °C; 8-Chloroquinoline: 47-50 °C |
| Boiling Point | Not available | 8-Methylquinoline: 245-248 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and sparingly soluble in water. | General solubility of quinoline derivatives |
Safety and Handling
Substituted quinolines, particularly chlorinated ones, should be handled with care. The following safety precautions are based on data for structurally similar compounds.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] May cause respiratory irritation. Handle in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Applications: Gateway to 8-Aminoquinoline Derivatives
A primary application of this compound is its conversion to 8-amino-5-methylquinoline. The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably found in antimalarial drugs like primaquine and tafenoquine.[1][4] The amino group at the 8-position is crucial for the antimalarial activity of these compounds.[1]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage over harsher, traditional methods.[5][6] This protocol describes the synthesis of 8-amino-5-methylquinoline from this compound using a palladium catalyst.
Reaction Scheme:
Caption: Palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide - NaOtBu)
-
Ammonia surrogate (e.g., Benzophenone imine) followed by acidic workup, or aqueous ammonia.
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), BINAP (0.02-0.10 equiv), and sodium tert-butoxide (1.2-1.5 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of benzophenone imine (1.1-1.3 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Hydrolysis: The resulting imine is hydrolyzed by treatment with aqueous acid (e.g., 2 M HCl) to yield the primary amine.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 8-amino-5-methylquinoline.
-
Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Bulky Phosphine Ligand: Ligands like BINAP are crucial for the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps.
-
Strong Base: The strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Ammonia Surrogate: The use of an ammonia surrogate like benzophenone imine is often preferred over gaseous ammonia for easier handling and improved reaction outcomes.
Protocol 2: Nucleophilic Aromatic Substitution with Hydrazine
An alternative route to functionalize the 8-position is through nucleophilic aromatic substitution (SNAr) with hydrazine. The resulting 8-hydrazinyl-5-methylquinoline is a versatile intermediate that can be further elaborated into various heterocyclic systems.
Reaction Scheme:
Caption: Synthesis of 8-hydrazinyl-5-methylquinoline.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Experimental Workflow:
Caption: Experimental workflow for hydrazine substitution.
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equiv) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer observed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Rationale for Experimental Choices:
-
Excess Hydrazine: Using an excess of hydrazine drives the reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.
Further Derivatization and Pharmaceutical Relevance
The synthesized 8-amino-5-methylquinoline and 8-hydrazinyl-5-methylquinoline are valuable platforms for the construction of more complex molecules with potential therapeutic applications.
-
From 8-Amino-5-methylquinoline: The primary amine can be acylated or alkylated to introduce various side chains, mimicking the structures of known antimalarial drugs. For instance, condensation with a suitable alkyl halide can be performed to introduce a diamine side chain, a common feature in 8-aminoquinoline antimalarials.
-
From 8-Hydrazinyl-5-methylquinoline: The hydrazine moiety can be condensed with aldehydes, ketones, or other carbonyl compounds to form hydrazones, which can be further cyclized to generate a variety of heterocyclic systems, such as pyrazoles and triazoles, known to possess a broad range of biological activities.
Conclusion
This compound is a strategically important precursor in pharmaceutical synthesis. Its reactivity at the 8-position, primarily through palladium-catalyzed amination and nucleophilic aromatic substitution, provides a gateway to the synthesis of 8-aminoquinoline and 8-hydrazinylquinoline derivatives. These intermediates are key building blocks for the development of novel therapeutic agents, particularly in the fields of antimalarial and anticancer drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their drug development endeavors.
References
- 1. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 2. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydrazinylquinoline|Research Chemical|RUO [benchchem.com]
Unlocking the Therapeutic Potential of 8-Chloro-5-methylquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a privileged structure, consistently yielding compounds with a wide array of biological activities. Within this vast chemical space, 8-chloro-5-methylquinoline derivatives have emerged as a particularly promising class of molecules. The strategic placement of a chloro group at the 8-position and a methyl group at the 5-position creates a unique electronic and steric environment, paving the way for the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer, antidepressant, and antifungal properties, complete with detailed application notes and protocols to empower your research endeavors.
I. The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core is a versatile starting point for the synthesis of novel bioactive compounds. The chloro substituent at the 8-position can act as a key pharmacophore or a reactive handle for further chemical modifications, while the methyl group at the 5-position can influence the molecule's lipophilicity and binding interactions with biological targets. This unique substitution pattern has been shown to impart significant biological activity, making these derivatives a focal point of medicinal chemistry research.
II. Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable example is the synthetic derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which has demonstrated remarkable cytotoxicity against colorectal cancer cell lines.[1]
A. Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The anticancer activity of this indoloquinoline derivative has been attributed to its ability to modulate the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, the this compound derivative can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an this compound derivative.
B. Quantitative Data: Cytotoxicity of an Indoloquinoline Derivative
The cytotoxic potential of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been evaluated against human colorectal cancer cell lines, demonstrating significant efficacy.[1]
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| HCT116 | Colorectal Carcinoma | 0.35 |
| Caco-2 | Colorectal Adenocarcinoma | 0.54 |
C. Experimental Protocols: Assessing Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
III. Antidepressant and Antifungal Activities: A Dual Therapeutic Promise
Beyond their anticancer potential, derivatives of this compound have also been investigated for their effects on the central nervous system and as antimicrobial agents. Specifically, novel 2-chloro-8-methylquinoline amine derivatives have demonstrated both antidepressant and antifungal activities.
A. Rationale for Dual Activity
The quinoline scaffold is known to interact with various biological targets, including enzymes and receptors in the central nervous system and microbial pathogens. The specific substitutions on the this compound core can fine-tune these interactions, leading to compounds with dual pharmacological profiles.
B. Experimental Protocols: Evaluating Antidepressant and Antifungal Potential
The forced swim test is a common behavioral test used to screen for antidepressant activity in rodents.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the this compound amine derivative intraperitoneally or orally at various doses. Include a vehicle control group and a positive control group (e.g., imipramine).
-
Forced Swim Test: After a specified pre-treatment time, place each animal in a cylinder of water from which it cannot escape.
-
Behavioral Scoring: Record the duration of immobility during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Aspergillus niger, Penicillium citrinum) in the broth.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus and medium) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
IV. Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The demonstrated anticancer efficacy, coupled with the potential for antidepressant and antifungal applications, underscores the importance of continued research in this area. Future studies should focus on expanding the chemical diversity of these derivatives through targeted synthesis and exploring their mechanisms of action in greater detail. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
V. References
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. --INVALID-LINK--
References
Synthesis of 8-Chloro-5-methylquinoline: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of 8-Chloro-5-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted quinoline scaffold is a key pharmacophore in various therapeutic agents. This guide offers two robust and well-established synthetic protocols, the Skraup Synthesis and the Doebner-von Miller reaction, adapted for this specific target molecule. The protocols are designed to be self-validating, with in-depth explanations of the chemical rationale behind each step, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction to Quinoline Synthesis
The quinoline ring system is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Classical methods for its construction, such as the Skraup, Doebner-von Miller, and Combes syntheses, have remained cornerstones of heterocyclic chemistry for over a century.[1][2] These methods typically involve the cyclization of an aniline derivative with a three-carbon synthon. For the synthesis of this compound, the logical and readily available starting material is 2-chloro-5-methylaniline. The strategic selection of the synthetic route depends on factors such as desired substitution pattern, scalability, and safety considerations.
The Skraup synthesis is a vigorous, one-pot reaction that utilizes glycerol, an oxidizing agent, and a strong acid to construct the quinoline core from an aniline.[2] The Doebner-von Miller reaction offers a related but often milder alternative, employing α,β-unsaturated aldehydes or ketones in place of glycerol.[1] This guide will detail both approaches for the synthesis of this compound, providing researchers with versatile options to suit their laboratory capabilities and research needs.
PART 1: The Skraup Synthesis of this compound
The Skraup synthesis is a powerful method for the direct formation of the quinoline ring. The reaction is notoriously exothermic and requires careful control.[2][3] The use of a moderator, such as ferrous sulfate, is crucial for managing the reaction's vigor.[4]
Reaction Scheme:
Caption: General workflow for the Skraup synthesis of this compound.
Mechanistic Insight
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 2-chloro-5-methylaniline undergoes a conjugate addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized by nitrobenzene to the aromatic this compound.
Experimental Protocol: Skraup Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Chloro-5-methylaniline | 141.60 | 14.2 g | 0.1 |
| Anhydrous Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.1 |
| Ferrous Sulfate Heptahydrate | 278.01 | 8 g | 0.029 |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously add 30 mL of concentrated sulfuric acid to 14.2 g of 2-chloro-5-methylaniline with cooling in an ice bath.
-
Addition of Reagents: To the stirred mixture, add 8 g of ferrous sulfate heptahydrate, followed by the slow addition of 27.6 g of anhydrous glycerol. Finally, add 12.3 g of nitrobenzene.
-
Heating: Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to boil. Once boiling commences, remove the heat source and allow the reaction to proceed under its own vigor. Be prepared to cool the flask with a wet towel if the reaction becomes too violent.[3]
-
Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully pour the mixture into a large beaker containing 500 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step should be performed in an ice bath with vigorous stirring.
-
Transfer the mixture to a steam distillation apparatus.
-
-
Purification:
-
Steam distill the mixture to remove unreacted nitrobenzene and the desired this compound.[4]
-
Separate the organic layer from the distillate. The aqueous layer can be extracted with dichloromethane or ether to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.[5] Recrystallization from a suitable solvent system like ethanol/water can also be employed.
-
PART 2: The Doebner-von Miller Synthesis of this compound
The Doebner-von Miller reaction provides a more controlled synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] In this protocol, crotonaldehyde will be used as the three-carbon synthon.
Reaction Scheme:
Caption: General workflow for the Doebner-von Miller synthesis.
Mechanistic Insight
The mechanism is thought to proceed as follows:
-
Michael Addition: 2-Chloro-5-methylaniline adds to crotonaldehyde in a Michael-type reaction.
-
Cyclization and Dehydration: The resulting amino-aldehyde undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield a dihydroquinoline.
-
Oxidation: The dihydroquinoline intermediate is oxidized to the final aromatic product, this compound. The oxidant can be an external agent or another molecule of the Schiff base formed in a side reaction.
Experimental Protocol: Doebner-von Miller Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Chloro-5-methylaniline | 141.60 | 14.2 g | 0.1 |
| Crotonaldehyde | 70.09 | 8.4 g (10 mL) | 0.12 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Chlorobenzene (solvent) | 112.56 | 100 mL | - |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.5 g | 0.003 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 14.2 g of 2-chloro-5-methylaniline in 100 mL of chlorobenzene. Add 0.5 g of p-toluenesulfonic acid.
-
Addition of Crotonaldehyde: Heat the solution to reflux. Slowly add 8.4 g of crotonaldehyde dropwise from the dropping funnel over a period of 1 hour.
-
Reaction: Continue to reflux the mixture for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the chlorobenzene under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[5]
-
Alternatively, the crude product can be dissolved in dilute hydrochloric acid, washed with ether to remove non-basic impurities, and then the aqueous layer is basified with sodium hydroxide to precipitate the pure product. The precipitate can be collected by filtration, washed with water, and dried. Recrystallization from ethanol may be performed for further purification.
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following are expected analytical data based on analogous compounds.
Expected Physical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the methyl group. The chemical shifts would be influenced by the chloro and methyl substituents. Based on data for 8-methylquinoline and 8-chloroquinoline, the methyl protons should appear as a singlet around δ 2.7-2.9 ppm.[6][7] The aromatic protons will appear in the region of δ 7.2-8.9 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should display 10 distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted quinoline ring. The methyl carbon is expected around δ 18-25 ppm.[8][9]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 177 and an M+2 peak at m/z = 179 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[10][11]
Safety Precautions
-
Both the Skraup and Doebner-von Miller reactions should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and hydrochloric) are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate gloves and avoid inhalation of vapors.
-
Crotonaldehyde is a lachrymator and is flammable. It should be handled in a fume hood.
-
The Skraup reaction is highly exothermic and can become violent if not properly controlled. Ensure adequate cooling is available and add reagents slowly.
Conclusion
This guide provides two effective and well-documented protocols for the synthesis of this compound. The Skraup synthesis offers a direct, one-pot approach, while the Doebner-von Miller reaction provides a milder alternative. By understanding the underlying mechanisms and carefully following the experimental procedures, researchers can reliably synthesize this valuable heterocyclic compound for their drug discovery and development programs.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 7. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]
- 10. Quinoline, 8-chloro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Chloro-5-methylquinoline in Medicinal Chemistry
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for interacting with a multitude of biological targets. This has led to the development of a wide array of therapeutic agents with applications spanning from antimalarial to anticancer therapies.[1][2] The strategic functionalization of the quinoline core is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.
This guide focuses on 8-Chloro-5-methylquinoline , a specifically substituted quinoline with significant potential as a versatile building block in drug discovery. The chlorine atom at the 8-position and the methyl group at the 5-position are not arbitrary decorations; they are strategically placed functional groups that can profoundly influence the molecule's biological activity and synthetic utility. The 8-chloro substituent serves as a key synthetic handle, particularly for the introduction of an amino group, a critical feature in many antimalarial drugs.[3][4] Concurrently, the 5-methyl group modifies the electronic and steric landscape of the molecule, which can enhance target binding and improve metabolic stability.[1][2]
These application notes will provide a comprehensive overview of the synthesis of this compound, its anticipated applications in medicinal chemistry based on the established activities of closely related analogs, and detailed protocols for its synthesis and potential biological evaluation.
Synthesis of this compound: A Plausible Approach via Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[5][6] A plausible and efficient route to this compound involves the use of 2-chloro-5-methylaniline as the starting material.
Caption: Plausible synthetic workflow for this compound via the Skraup reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-methylaniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-chloro-5-methylaniline while cooling in an ice bath.
-
Addition of Glycerol: To the stirred mixture, add glycerol and a small amount of ferrous sulfate.
-
Heating and Addition of Oxidant: Gently heat the mixture to approximately 100-110 °C. Slowly add nitrobenzene dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the addition is complete, heat the mixture to 140-150 °C and maintain this temperature for 3-4 hours, with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 8-9. This should be done in a fume hood and with caution due to the heat generated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Applications in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Based on the extensive body of research on substituted quinolines, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas.
Antimalarial Drug Discovery
The 8-aminoquinoline class of drugs, which includes primaquine and tafenoquine, is essential for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[3][7][8][9] The synthesis of these crucial drugs often proceeds through an 8-chloroquinoline intermediate.[3] The chlorine atom at the 8-position is readily displaced by an appropriate amine to install the characteristic side chain of 8-aminoquinoline antimalarials.
The presence of the 5-methyl group in this compound can be hypothesized to modulate the antimalarial activity and pharmacokinetic properties of the resulting 8-aminoquinoline derivatives. The methyl group may influence the metabolic stability of the compound and its interaction with the parasitic target.
Table 1: Biological Activity of Representative 8-Aminoquinoline Antimalarials
| Compound | Structure | Biological Activity | Reference |
| Primaquine | Active against the liver stages (hypnozoites) of P. vivax and P. ovale. | [3][9] | |
| Tafenoquine | Long-acting drug for the radical cure and prophylaxis of malaria. | [3] |
Anticancer Agents: Kinase Inhibitors
The quinoline core is a common feature in a number of approved and investigational kinase inhibitors used in cancer therapy.[10] A closely related analog, 8-Chloro-5-methylquinolin-2(1H)-one , is noted for its potential in the design of kinase inhibitors due to the affinity of the quinoline core for enzyme active sites.[10] This suggests that this compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors. The 8-chloro position can be functionalized to introduce various side chains designed to interact with specific residues in the kinase ATP-binding pocket, while the 5-methyl group can provide additional hydrophobic interactions or steric hindrance to enhance selectivity.
Caption: Potential medicinal chemistry applications of the this compound scaffold.
Antibacterial Agents
Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While structurally distinct from this compound, the broader quinoline family has demonstrated a wide range of antibacterial activities.[4][11] Halogenated quinolines, in particular, have been investigated for their antimicrobial properties. The combination of a chloro and a methyl group on the quinoline ring of this compound could lead to derivatives with interesting antibacterial profiles.
Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol describes a common method for assessing the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate
-
Human serum (Albumax II)
-
96-well microplates
-
Test compound (this compound derivative) dissolved in DMSO
-
Chloroquine (positive control)
-
SYBR Green I dye
-
Lysis buffer (Tris-HCl, EDTA, saponin)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: In a 96-well plate, add the serially diluted test compound. Add the parasite culture (typically at 1% parasitemia and 2% hematocrit). Include wells with parasites only (negative control) and parasites with chloroquine (positive control).
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a strategically designed heterocyclic compound with considerable potential in medicinal chemistry. Its synthesis is achievable through established methods like the Skraup reaction. While direct biological data for this specific molecule is sparse in publicly available literature, the well-documented activities of its close analogs strongly suggest its utility as a key intermediate and scaffold for the development of novel antimalarial, anticancer, and antibacterial agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full therapeutic potential of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of antimalarials; synthesis of certain 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 9. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Leveraging 8-Chloro-5-methylquinoline in the Development of Novel Anticancer Agents
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant therapeutic properties.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 8-Chloro-5-methylquinoline as a versatile starting material for the synthesis of innovative anticancer agents. We will explore its synthetic potential, delve into the mechanistic pathways likely targeted by its derivatives, and provide detailed protocols for the evaluation of their cytotoxic activity. The insights herein are synthesized from established research on analogous quinoline-based compounds, offering a robust framework for advancing novel oncology drug discovery programs.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives have consistently demonstrated a broad spectrum of biological activities, with a particularly profound impact on the field of oncology.[1][2][3] These heterocyclic compounds serve as "privileged structures," capable of interacting with a variety of biological targets. Their anticancer effects are often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][3]
This compound, while not extensively studied as a standalone therapeutic, represents a strategically functionalized scaffold for the generation of diverse chemical libraries. The chlorine atom at the 8-position and the methyl group at the 5-position provide unique electronic and steric properties that can be exploited to achieve high-affinity binding to target proteins and to fine-tune the pharmacological profile of the resulting molecules. This guide will illuminate the pathways from this key intermediate to potential clinical candidates.
Synthetic Strategies for Derivatization
The true potential of this compound lies in its capacity for chemical modification to create novel derivatives with enhanced anticancer activity. The quinoline core, and specifically the chloro-substituent, serves as a reactive handle for a variety of synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 8-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a fundamental strategy for creating libraries of 8-substituted-5-methylquinolines.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.5-2.0 equivalents) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Palladium-Catalyzed Cross-Coupling Reactions
While the chloro group can participate in some cross-coupling reactions, converting it to a more reactive species (e.g., via a boronic ester) or using specialized catalyst systems may be necessary. For structurally similar halo-quinolines, Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.
Experimental Workflow: Synthesis of Anticancer Agents from this compound
References
Application Note: Synthesis of Novel Heterocyclic Scaffolds from 8-Chloro-5-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system is fundamental to a wide array of therapeutics, including anti-malarials (e.g., Chloroquine), anti-bacterials (e.g., Ciprofloxacin), and anti-cancer agents (e.g., Camptothecin).[2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[3][4]
8-Chloro-5-methylquinoline, in particular, serves as a versatile and strategic starting material for the synthesis of novel heterocycles. The chlorine atom at the 8-position provides a reactive handle for introducing molecular diversity through various cross-coupling and substitution reactions. This application note provides a detailed guide to leveraging this key intermediate, offering field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, thereby enabling the construction of diverse and potentially bioactive molecular architectures.
Section 1: Chemical Reactivity Profile of this compound
The synthetic utility of this compound is primarily dictated by the reactivity of the C8-chloro substituent. This position is amenable to several key transformations that are foundational in modern synthetic organic chemistry.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 8-position is an excellent substrate for palladium-catalyzed reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for building complex molecular scaffolds.[3]
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or alkyl groups via reaction with boronic acids or esters.
-
Buchwald-Hartwig Amination: Facilitates the synthesis of 8-aminoquinoline derivatives by coupling with a wide range of primary and secondary amines.[5]
-
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than positions on more electron-deficient rings (like pyridine), the C8-chloro group can be displaced by potent nucleophiles, often under thermal conditions.[6][7] This provides a direct route to introduce heteroatoms like oxygen, sulfur, or nitrogen.
The diagram below illustrates the key reactive sites and the primary synthetic pathways accessible from this compound.
Caption: Key Synthetic Transformations of this compound.
Section 2: Experimental Protocols
The following protocols are designed to be self-validating, providing detailed steps from setup to characterization. Researchers should adapt and optimize these conditions based on their specific substrates and available equipment.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 8-Aryl-5-methylquinolines, a common core in various bioactive molecules. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and generally high yields.[8]
Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concludes with reductive elimination to yield the product and regenerate the catalyst.[9] The choice of a water/organic solvent mixture often accelerates the reaction.[10]
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 177.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-aryl-5-methylquinoline product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Table: Representative Suzuki Couplings
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 8-Phenyl-5-methylquinoline | 85-95% |
| 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-5-methylquinoline | 80-92% |
| 3-Pyridylboronic acid | 5-Methyl-8-(pyridin-3-yl)quinoline | 75-88% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of 8-(substituted-amino)-5-methylquinolines. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is often challenging using classical methods.[11]
Rationale: This reaction requires a specialized catalyst system, typically a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos).[11] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[12]
Step-by-Step Procedure:
-
Reagent Preparation: In a glovebox or under a nitrogen atmosphere, add to an oven-dried vial: palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg) and Xantphos (0.04 mmol, 23.1 mg). Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
Main Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (1.0 mmol, 177.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).
-
Catalyst Transfer & Reaction: Transfer the pre-formed catalyst solution from the vial to the Schlenk flask via syringe. Add an additional 3 mL of anhydrous toluene.
-
Reaction: Seal the flask and heat in a preheated oil bath at 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 8-aminoquinoline derivative.
-
Characterization: Confirm the structure via NMR and HRMS analysis.
Section 3: Troubleshooting and Safety Considerations
-
Low Yield in Suzuki Coupling:
-
Cause: Inactive catalyst or poor quality boronic acid.
-
Solution: Use fresh Pd(PPh₃)₄ or pre-activate it. Ensure the boronic acid is dry and not decomposed (boronic acids can dehydrate to form unreactive boroxines). Thoroughly degas all solvents to prevent catalyst oxidation.
-
-
Low Yield in Buchwald-Hartwig Amination:
-
Cause: Oxygen or moisture sensitivity; sterically hindered amine.
-
Solution: Ensure all steps are performed under a strictly inert atmosphere. For hindered amines, consider using a more advanced ligand system (e.g., a Buchwald G3 or G4 precatalyst) and a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).[13]
-
-
Safety:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Electrophilic Chlorination of 5-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
5-Methylquinoline is a heterocyclic aromatic compound that serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] The strategic functionalization of the quinoline ring is a critical step in modulating the physicochemical and biological properties of novel molecular entities. Chlorination, in particular, introduces a versatile halogen handle that can significantly alter electronic properties, metabolic stability, and receptor binding affinity, or serve as a key intermediate for further synthetic transformations such as cross-coupling reactions.
This document provides a comprehensive guide to the experimental setup for the electrophilic chlorination of 5-methylquinoline. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and critical parameters. The primary protocol detailed herein is based on a robust and well-documented method involving the generation of an electrophilic chlorine species in a strong acid medium, a technique proven effective for the halogenation of the quinoline nucleus.[3]
Mechanistic Rationale and Regiochemical Control
The chlorination of quinoline is a classic example of electrophilic aromatic substitution. The reaction's course and regioselectivity are heavily influenced by the reaction medium.
-
The Role of Strong Acid: In a highly concentrated sulfuric acid medium, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium cation. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the substitution is directed to the less deactivated carbocyclic (benzene) ring.[3] Electrophilic substitution on the quinoline core generally favors the C5 and C8 positions.[4][5]
-
The Electrophile: The reaction between gaseous chlorine and silver sulfate in concentrated sulfuric acid is thought to generate a potent electrophilic species, the chloronium ion (Cl+), which is necessary to overcome the deactivation of the quinolinium cation.[3]
-
Regioselectivity for 5-Methylquinoline: With the C5 position already occupied by a methyl group, the electrophilic attack is anticipated to occur at the next most favorable position on the carbocyclic ring, which is C8. The methyl group is a weak activating group and directs ortho/para, which in this constrained fused-ring system further supports substitution at the C8 position. Therefore, the expected major product is 8-chloro-5-methylquinoline . Further chlorination, if conditions are forced, could potentially occur at other available positions.
The overall transformation is depicted below:
Caption: Reaction scheme for the chlorination of 5-methylquinoline.
Detailed Experimental Protocol
This protocol is adapted from the well-established methods for quinoline halogenation.[3] Researchers should perform a thorough risk assessment before commencing any work.
3.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| 5-Methylquinoline (C₁₀H₉N) | Three-neck round-bottom flask (250 mL) |
| Silver Sulfate (Ag₂SO₄), Analytical Grade | Gas inlet tube and gas dispersion frit |
| Sulfuric Acid (H₂SO₄), 98% conc. | Gas washing bottles (bubblers) (x2) |
| Potassium Permanganate (KMnO₄) | Magnetic stirrer and stir bar |
| Hydrochloric Acid (HCl), conc. | Ice/water bath |
| Sodium Sulfite (Na₂SO₃) | Dropping funnel |
| Sodium Hydroxide (NaOH), 10% aq. solution | Buchner funnel and vacuum flask |
| Dichloromethane (DCM) or Chloroform (CHCl₃) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Crushed Ice | Standard laboratory glassware |
3.2. Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
3.3. Step-by-Step Methodology
CAUTION: This procedure involves highly corrosive and toxic substances. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.
-
Preparation of Dry Chlorine Gas:
-
Assemble a gas generation apparatus consisting of a dropping funnel and a two-neck flask. The outlet of the flask should be connected in series to two gas washing bottles (bubblers). The first bubbler should contain water (to trap HCl gas), and the second should contain concentrated sulfuric acid (to dry the chlorine gas).
-
Place potassium permanganate (approx. 15 g) in the flask.
-
Slowly add concentrated hydrochloric acid from the dropping funnel onto the KMnO₄. An immediate evolution of greenish-yellow chlorine gas will occur. Control the rate of addition to maintain a steady, manageable flow of gas.
-
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a scrubber (e.g., NaOH solution), add concentrated sulfuric acid (98%, 50 mL).
-
Cool the flask in an ice/water bath to 0-5 °C.
-
While stirring, slowly add 5-methylquinoline (0.05 mol, 7.16 g).
-
Once the 5-methylquinoline has dissolved, add silver sulfate (0.025 mol, 7.8 g) in portions.
-
-
Chlorination Reaction:
-
Begin bubbling the prepared dry chlorine gas through the vigorously stirred reaction mixture.
-
Maintain the temperature at or near room temperature. If the reaction is exothermic, use a water bath for cooling.
-
Continue passing chlorine gas through the mixture for 1 to 2 hours. Monitor the reaction progress by TLC if a suitable system is developed (e.g., by withdrawing a small aliquot, quenching it in base, extracting, and spotting).
-
-
Work-up and Isolation:
-
Prepare a large beaker containing crushed ice (approx. 200 g) and a 5% aqueous solution of sodium sulfite (50 mL). The sulfite solution will neutralize any excess chlorine.[3]
-
Once the reaction is complete, slowly and carefully pour the acidic reaction mixture onto the ice/sulfite slurry with stirring.
-
Carefully basify the cold aqueous mixture by slowly adding a 10% aqueous solution of sodium hydroxide until the pH is > 9. A precipitate of the crude product should form.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern of chlorine.
-
Melting Point: To assess purity.
-
-
Safety and Hazard Management
-
5-Methylquinoline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Chlorine Gas: Acutely toxic upon inhalation. Causes severe skin burns and eye damage. It is a strong oxidizer. Generation and use must be confined to a high-performance fume hood.
-
Concentrated Sulfuric Acid & Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Quenching Procedure: The addition of the concentrated acid reaction mixture to water is highly exothermic. Perform this step slowly and with efficient cooling and stirring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Little Reaction | 1. Inactive chlorinating species (wet chlorine gas).2. Sulfuric acid concentration is too low.[3] | 1. Ensure the gas drying train (conc. H₂SO₄ bubbler) is functioning correctly.2. Use 98% or fuming sulfuric acid for the reaction medium. |
| Low Product Yield | 1. Incomplete reaction.2. Loss of product during aqueous work-up (e.g., incomplete extraction).3. Product is volatile or lost during solvent removal. | 1. Extend the reaction time or slightly increase the temperature.2. Perform additional extractions (4-5 times) from the aqueous layer.3. Use care during rotary evaporation; do not use excessive heat or vacuum. |
| Formation of Multiple Products | 1. Over-chlorination (di- or tri-chlorinated products).2. Insufficient regioselectivity. | 1. Reduce reaction time and use stoichiometric amounts of chlorine.2. Maintain a consistent, moderate reaction temperature.3. Consider alternative, milder chlorinating agents like N-chlorosuccinimide (NCS) which may offer different selectivity.[7][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pjsir.org [pjsir.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
analytical techniques for characterizing 8-Chloro-5-methylquinoline
An In-Depth Guide to the Analytical Characterization of 8-Chloro-5-methylquinoline
Introduction
This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. As a key building block in medicinal chemistry and materials science, its precise structural confirmation and purity assessment are paramount for ensuring the reliability and reproducibility of downstream applications. The presence of isomers, such as 8-chloro-2-methylquinoline, necessitates the use of robust analytical techniques to unambiguously confirm the substitution pattern on the quinoline ring.[1] This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability.
Physicochemical and Spectroscopic Data Summary
A consolidated overview of the essential properties and expected analytical data for this compound is presented for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol [1] |
| Appearance | Expected to be a liquid or low-melting solid, potentially yellow to brown in color, similar to its analogs.[2] |
Table 2: Key Spectroscopic and Chromatographic Data for this compound
| Technique | Parameter | Expected Value |
| ¹H NMR | Methyl Protons (in CDCl₃) | ~δ 2.6-2.8 ppm |
| ¹³C NMR | Methyl Carbon (in CDCl₃) | ~δ 18-20 ppm |
| GC-MS | Molecular Ion (M⁺) | m/z 177/179 (due to ³⁵Cl/³⁷Cl isotopes) |
| HPLC | Retention Time | Dependent on specific method conditions |
| UV-Vis | λmax (in Ethanol) | Multiple bands expected ~230-320 nm |
| FT-IR | C-Cl Stretch | ~600-800 cm⁻¹ |
Integrated Analytical Workflow
A systematic approach is crucial for the complete characterization of a chemical entity. The workflow begins with techniques that confirm identity and structure, followed by methods to quantify purity and identify impurities.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR is the most powerful technique for the unambiguous determination of the molecular structure of this compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. This is critical for distinguishing between isomers.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Apparatus: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., Bruker zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (e.g., Bruker zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Trustworthiness & Expected Results
-
¹H NMR: The spectrum should show a singlet for the methyl protons (C5-CH₃) around δ 2.6-2.8 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled multiplets corresponding to the five protons on the quinoline ring. The specific splitting pattern is definitive for the 5,8-substitution pattern when compared to reference spectra of analogs like 8-methylquinoline and 8-chloroquinoline.[2][3]
-
¹³C NMR: The spectrum will show 10 distinct carbon signals, including one in the aliphatic region (~18-20 ppm) for the methyl group. The remaining nine signals in the aromatic region correspond to the quinoline ring carbons. The chemical shifts provide definitive evidence of the substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a cornerstone technique for confirming the compound's molecular weight and assessing its purity, particularly with respect to volatile impurities and isomers. The gas chromatograph separates components of the sample, which are then ionized and detected by the mass spectrometer.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[4][5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
Trustworthiness & Expected Results
-
Molecular Weight Confirmation: The mass spectrum should exhibit a molecular ion cluster at m/z 177 and m/z 179, with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl).
-
Fragmentation Pattern: The fragmentation will be characteristic of the quinoline core. Expect to see fragment ions corresponding to the loss of a chlorine radical ([M-Cl]⁺ at m/z 142), loss of a methyl radical ([M-CH₃]⁺), and loss of HCN from the heterocyclic ring, which is a common fragmentation pathway for quinolines.[6][7] This pattern provides structural confirmation.
-
Purity Assessment: The TIC should display a single major peak. Any minor peaks represent impurities, which can be tentatively identified from their mass spectra in the NIST library.
High-Performance Liquid Chromatography (HPLC)
Application: Reverse-phase HPLC with UV detection is the industry-standard method for the precise quantification of compound purity. It excels at separating the main component from non-volatile impurities and closely related isomers.
Experimental Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Apparatus: An HPLC system equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
HPLC Conditions:
-
Column: A C18 column, such as a Newcrom R1, 5 µm, 4.6 x 150 mm, is a suitable choice.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if further impurity identification is needed.[4][8] If MS compatibility is not required, 0.1% phosphoric acid can be used for potentially sharper peaks.[8]
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm and 310 nm.
-
-
Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area. A system suitability test should be performed to ensure adequate resolution (>1.5) from any known impurities or isomers.
Infrared (IR) Spectroscopy
Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it confirms the presence of the aromatic system, the methyl group, and the carbon-chlorine bond.
Experimental Protocol (ATR)
-
Sample Preparation: For a liquid or solid sample, no specific preparation is needed. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Apparatus: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Place a small amount of the sample directly onto the ATR crystal.
-
Parameters: Scan from 4000 to 500 cm⁻¹. Resolution: 4 cm⁻¹. Number of Scans: Average of 16 scans.
-
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background. Identify characteristic absorption bands.
Trustworthiness & Expected Results
The IR spectrum should display the following characteristic peaks, confirming the key structural features:
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands around 2960-2850 cm⁻¹ from the methyl group.
-
Aromatic C=C and C=N Ring Stretch: Several strong, sharp bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, confirming the presence of the chloro-substituent.[9]
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. It serves as a useful characterization technique and is the basis for quantitative analysis by HPLC.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 5-10 µM) of the sample in a UV-transparent solvent like ethanol or methanol. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.
-
Apparatus: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.
-
Blank: Record a baseline using the pure solvent.
-
Sample Measurement: Place the prepared sample solution in the sample cuvette.
-
Scan Range: Scan from 200 to 500 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Trustworthiness & Expected Results
The UV spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. Based on similar structures, prominent peaks (λmax) are anticipated in the ranges of 230-250 nm and 300-320 nm.[10][11][12] The exact positions and intensities of these peaks are a unique fingerprint of the compound.
Impurity Identification Logic
A logical pathway is essential when an unknown peak is detected during purity analysis.
Caption: Logical pathway for impurity identification and characterization.
References
- 1. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Quinoline, 8-chloro- [webbook.nist.gov]
- 8. Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 8-Hydroxyquinoline [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Chloro-5-methylquinoline
Welcome to the technical support center for the synthesis of 8-Chloro-5-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, specifically focusing on improving the yield and purity of this compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically achieved via modifications of the Skraup or Doebner-von Miller reactions.
Q1: My reaction is producing a very low yield and a significant amount of dark, intractable tar. What is causing this and how can I fix it?
A1: This is the most common issue in Skraup-type and Doebner-von Miller syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, or acrolein derived from glycerol) under the harsh reaction conditions required for cyclization.[1][2][3]
Causality: Strong acids, while necessary to catalyze the cyclization, also aggressively promote the self-condensation and polymerization of the aldehyde or ketone reactant.[1] High temperatures exacerbate this issue, leading to the formation of high-molecular-weight polymeric tars that trap the product and complicate isolation.[4][5]
Solutions:
-
Control Reactant Concentration: Gradually add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline (3-chloro-5-methylaniline).[1] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with the aniline over self-polymerization.
-
Optimize Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[1] Excessive heat is a primary driver of tar formation. Consider stepwise heating to control the initial exothermic phase.[6]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a water-immiscible organic solvent (like toluene) can drastically reduce its polymerization in the acidic aqueous phase where the aniline salt resides.[1][3] The reactants can then meet at the interface to react.
-
Select the Appropriate Acid Catalyst: While strong Brønsted acids (H₂SO₄, HCl) are traditional, their harshness can be detrimental. Consider a comparative study with milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can offer a better balance between reaction rate and side product formation.[1][2][7]
Q2: The reaction is extremely vigorous and difficult to control, especially during initial heating. How can I improve safety and moderation?
A2: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[4][8][9] The dehydration of glycerol to acrolein and the subsequent cyclization steps release a significant amount of heat, which can lead to a dangerous, uncontrolled reflux.
Causality: The reaction's initiation phase has a high activation energy, but once started, it proceeds rapidly and exothermically. The rapid addition of reagents or overly aggressive heating can trigger a runaway reaction.
Solutions:
-
Slow Reagent Addition: Add the sulfuric acid or other catalyst dropwise to the cooled mixture of aniline and glycerol.[4] Never add all reagents at once and then heat.
-
Use a Moderating Agent: The addition of a mild dehydrating agent like boric acid can help control the rate of acrolein formation from glycerol, thereby smoothing the reaction profile.[5] Historically, ferrous sulfate (FeSO₄) has also been used to moderate the reaction's violence.[9]
-
Ensure Adequate Heat Dissipation: Use a sufficiently large reaction vessel (no more than half full) and ensure efficient stirring to distribute heat evenly. Have an ice bath on standby to cool the reaction if it becomes too vigorous.[6]
-
Controlled Heating: Heat the reaction mixture gradually using an oil bath or heating mantle with a temperature controller. This allows you to carefully approach the reaction's onset temperature without overshooting.
Q3: My final product is contaminated with a partially hydrogenated impurity (a dihydroquinoline). How do I ensure complete aromatization?
A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this step is incomplete, you will isolate a mixture of the desired product and the dihydro-derivative, which can be difficult to separate.
Causality: This issue arises from an insufficient amount or activity of the oxidizing agent under the reaction conditions.
Solutions:
-
Choice of Oxidant: The traditional oxidant is the nitrobenzene corresponding to the aniline used (or nitrobenzene itself), which is reduced during the reaction.[9] Other effective oxidants include arsenic acid or even air (oxygen), though the latter may be less reliable.[7][9][10] If yields are consistently low due to this issue, ensure your oxidizing agent is active and present in a sufficient stoichiometric amount.
-
Reaction Time and Temperature: Ensure the reaction is held at the target temperature for a sufficient duration after the initial exothermic phase has subsided. This allows the slower oxidation step to proceed to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the dihydroquinoline intermediate.
-
Catalyst Considerations: Some Lewis acid catalysts, such as ZnCl₂, can also facilitate the final aromatization step, sometimes even allowing for aerial oxidation.[6][11]
Q4: Purification is challenging, and I'm struggling to isolate a pure product from the crude mixture. What are the best purification strategies?
A4: The crude product from a Skraup or Doebner-von Miller synthesis is often a complex mixture containing the desired quinoline, isomers, unreacted starting materials, the reduced form of the oxidant (e.g., aniline from nitrobenzene), and tarry byproducts.
Causality: The similarity in polarity and boiling points of the desired product and key byproducts can make separation difficult.
Solutions:
-
Initial Workup (Acid-Base Extraction): After quenching the reaction, a steam distillation can be effective for volatile quinolines, leaving non-volatile tars behind.[6] Alternatively, perform a robust acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to extract the basic quinoline product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH of 7-8 and extract the free quinoline base back into an organic solvent.[12]
-
Chromatography: Flash column chromatography is often the most effective method for achieving high purity.[4][12] Use a solvent system like ethyl acetate/hexane, starting with a low polarity and gradually increasing it to elute the product.
-
Crystallization: If a suitable solvent is found, crystallization can be an excellent final purification step.[13] Xylene is mentioned as a potential crystallization solvent for 8-chloro-2-methylquinoline.[13] The hydrochloride salt of the quinoline can also be prepared and crystallized for purification.[5]
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in this compound synthesis.
Caption: Decision tree for troubleshooting low yield in quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant methods are variations of classical quinoline syntheses that build the pyridine ring onto a pre-substituted benzene ring.
-
Doebner-von Miller Reaction: This is a highly flexible method involving the reaction of an aniline (in this case, 3-chloro-5-methylaniline) with an α,β-unsaturated carbonyl compound (like crotonaldehyde).[7][8] The reaction is catalyzed by strong Brønsted or Lewis acids.[1][7]
-
Skraup Synthesis: This is the oldest method and involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][14] The glycerol dehydrates in situ to form acrolein, which then reacts with the aniline.[14] This method is often very vigorous.[4][9]
Q2: Can you briefly explain the mechanism of the Doebner-von Miller reaction?
A2: While the exact mechanism has been a subject of debate, it is generally accepted to proceed through the following key steps:[7][15]
-
Michael Addition: The synthesis begins with a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[7][15]
-
Cyclization: The resulting β-amino carbonyl intermediate undergoes an acid-catalyzed intramolecular cyclization via electrophilic aromatic substitution onto the aniline ring.
-
Dehydration: The cyclic alcohol intermediate then dehydrates to form a dihydroquinoline.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound product.[1]
Q3: How do I choose the right acid catalyst for my synthesis?
A3: The choice of acid is critical for balancing reaction rate and minimizing side reactions, particularly polymerization.[1][2]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, powerful catalysts that effectively promote cyclization.[7] | Can be overly harsh, leading to excessive tar formation and vigorous reactions.[1][2] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Often milder, can reduce polymerization and may offer better control.[1][7] Can also aid in the final oxidation step.[11] | More expensive, may require anhydrous conditions, and can complicate workup due to metal salt precipitation.[6] |
A systematic approach, such as a Design of Experiments (DoE), can be beneficial to find the optimal catalyst type and concentration for your specific substrate.[1]
Q4: What safety precautions are essential when performing this synthesis?
A4: The Skraup and Doebner-von Miller reactions present several hazards that require strict safety protocols.
-
Exothermic Reaction: As discussed, the reaction can be violent. Always work in a certified chemical fume hood, use a safety shield, and have an appropriate cooling bath ready.[4][9]
-
Corrosive Reagents: Concentrated sulfuric and hydrochloric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Toxic Chemicals: Anilines and quinolines are toxic and should be handled with care. Nitrobenzene, often used as an oxidant, is particularly toxic and readily absorbed through the skin. Crotonaldehyde is a potent lachrymator. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
-
Workup Hazards: Quenching the reaction mixture containing concentrated acid is also highly exothermic and should be done slowly and with cooling.
Optimized Experimental Protocol: Doebner-von Miller Synthesis
This protocol incorporates several yield-improving strategies for the synthesis of this compound.
Reactants:
-
3-chloro-5-methylaniline
-
Crotonaldehyde
-
Zinc Chloride (ZnCl₂)
-
Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine 3-chloro-5-methylaniline (1.0 eq) and 6 M hydrochloric acid (4.0 eq).
-
Heating: Heat the mixture to 90-100 °C with vigorous stirring.
-
Catalyst Addition: Once the temperature is stable, add anhydrous zinc chloride (0.5 eq) to the flask.
-
Slow Addition of Carbonyl: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene (2 mL per gram of aniline). Add this solution dropwise to the heated reaction mixture over 2-3 hours to maintain a steady reflux and control the exotherm.
-
Reaction: After the addition is complete, maintain the reaction at 100 °C for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., 20% Ethyl Acetate/Hexane), checking for the consumption of the aniline.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Slowly basify the mixture with a concentrated NaOH solution until the pH is ~9-10, ensuring the temperature is controlled with an ice bath. Zinc salts will precipitate.
-
Extract the aqueous slurry three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Methods for Crude 8-Chloro-5-methylquinoline
Welcome to the technical support guide for the purification of crude 8-Chloro-5-methylquinoline. This document is designed for researchers, chemists, and drug development professionals. As a substituted quinoline, this compound possesses a basic nitrogen atom that significantly influences its chemical behavior and purification strategy. The guidance provided herein is synthesized from established chemical principles and best practices for analogous quinoline derivatives, offering robust solutions to common challenges encountered during its isolation and purification.
Initial Assessment of Crude this compound
Before attempting any large-scale purification, a preliminary analysis of the crude material is paramount. This initial assessment will inform the selection of the most appropriate purification strategy.
Frequently Asked Questions: Initial Analysis
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed (e.g., Skraup synthesis, Doebner-von Miller reaction). However, common impurities typically include:
-
Unreacted Starting Materials: Such as the corresponding 3-chloro-6-methylaniline.
-
Regioisomers: Isomeric products like 6-Chloro-5-methylquinoline or 8-Chloro-7-methylquinoline can form, which often have very similar physical properties to the desired product.
-
Polymeric Tars: Acid-catalyzed syntheses of quinolines are notorious for producing high-molecular-weight, dark-colored polymeric byproducts.[1]
-
Oxidation Byproducts: Exposure to air and heat can lead to the formation of N-oxides or other degradation products.
Q2: What is the expected physical state of this compound?
Q3: Which analytical techniques should I use to analyze the crude mixture?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for quickly visualizing the number of components and for developing a solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and quantifying the level of major impurities by comparing proton integrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers.
General Purification Workflow
The selection of a purification method is a critical decision based on the initial analysis. The following workflow provides a general decision-making framework.
Caption: General workflow for the purification of crude this compound.
Purification via Flash Column Chromatography
This is often the most effective method for removing closely related isomers and polar impurities. The basicity of the quinoline nitrogen requires special consideration to achieve good separation.
Experimental Protocol: Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
Develop a mobile phase using a mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate).
-
Crucial Step: Add 0.5-1% triethylamine (Et₃N) to the mobile phase. This deactivates the acidic silanol groups on the silica gel, preventing irreversible adsorption and tailing of the basic quinoline product.[4]
-
Aim for an Rf value of 0.25 - 0.35 for this compound to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the selected mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
Troubleshooting & FAQs: Column Chromatography
Q4: My compound is streaking badly on the TLC plate and the column, even with triethylamine. What should I do?
A4: Severe streaking suggests strong interaction with the stationary phase.
-
Increase Triethylamine: Try increasing the triethylamine concentration to 2%.
-
Change Stationary Phase: If streaking persists, switch to a less acidic stationary phase like alumina (basic or neutral). Perform TLC analysis on alumina plates first to verify separation.
-
Check for Protic Impurities: Very acidic impurities in your crude sample can protonate your quinoline on the column, causing it to stick. An initial acid-base workup (see Section 5) before chromatography can resolve this.
Q5: The compound appears to be decomposing on the column, indicated by a new colored band forming at the top.
A5: Quinoline derivatives can be sensitive to the acidic nature of silica gel.[1]
-
Deactivate Silica: Ensure the silica is thoroughly deactivated with triethylamine as described.
-
Work Quickly: Do not let the sample sit on the column for an extended period. A faster flow rate (flash chromatography) is preferable to slow gravity chromatography.
-
Use Alumina: As a more robust alternative, switch to neutral alumina, which is less likely to cause decomposition of sensitive compounds.
Q6: Two spots are very close on the TLC plate (ΔRf < 0.1) and I cannot separate them on the column. What are my options?
A6: This is a common challenge with regioisomers.
-
Optimize Mobile Phase: Systematically test different solvent systems. Sometimes switching from Ethyl Acetate to Diethyl Ether or adding a small percentage of a more polar solvent like Methanol can alter selectivity.
-
Use High-Performance Flash Chromatography: Systems with higher quality stationary phases and finer particle sizes offer superior resolution.
-
Consider an Alternative Method: If chromatography fails, vacuum distillation may succeed if the isomers have a sufficient boiling point difference.
Purification via Vacuum Distillation
Vacuum distillation is highly effective for separating this compound from non-volatile impurities like polymers and salts, especially on a larger scale.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation. Ensure all glassware joints are well-sealed with appropriate grease.
-
Material Charging: Fill the distilling flask no more than two-thirds full with the crude material. Add a magnetic stir bar for smooth boiling; this is more effective than boiling chips under vacuum.[4]
-
Vacuum Application: Connect the system to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once the target pressure is stable, begin heating the flask gently with a heating mantle. Stir the liquid consistently.
-
Fraction Collection: Collect any low-boiling foreshots first. Then, collect the main fraction of the product over a stable, narrow temperature range.
-
Termination: Stop heating as soon as the distillation rate slows or the temperature begins to rise sharply, indicating the end of the product fraction. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Troubleshooting & FAQs: Vacuum Distillation
Q7: My vacuum pump can't achieve the required low pressure.
A7: This is almost always due to leaks in the system.[4] Systematically check every joint, connection, and hose. A very small leak can significantly impair the vacuum. Ensure the pump oil is fresh and the pump is in good working order.
Q8: The material is bumping violently in the distillation flask.
A8: Bumping occurs from superheating. Ensure vigorous stirring with a magnetic stirrer. If the problem persists, the crude material may contain trapped volatile solvents. Degas the sample by stirring it under vacuum at room temperature for 15-30 minutes before applying heat.[4]
Q9: The distillate is dark, suggesting thermal decomposition.
A9: Darkening is a sign that the distillation temperature is too high. To lower the boiling point, you must achieve a lower pressure (a stronger vacuum). Also, ensure the heating mantle temperature is not excessively high, as this can cause localized charring on the flask walls.[4]
Alternative Method: Acid-Base Extraction
This classic technique leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities. It is an excellent first-pass purification step before high-resolution chromatography or distillation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane or Ethyl Acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it multiple times with 1M Hydrochloric Acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Wash Aqueous Layer: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The free base of the quinoline will precipitate or form an oil.
-
Isolation: Extract the liberated this compound back into a fresh organic solvent (e.g., Dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Purity Assessment and Data Summary
After purification, the final purity must be rigorously assessed.
Table 1: Methods for Purity Assessment
| Analytical Method | Information Provided | Key Considerations |
| HPLC (Reversed-Phase) | Quantitative purity (% area), detection of non-volatile impurities. | A C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., formic acid) is a good starting point.[5] |
| GC-MS | Quantitative purity, detection of volatile impurities and isomers. | Provides mass of components, aiding in impurity identification. |
| ¹H & ¹³C NMR | Structural confirmation, detection of impurities with distinct signals. | Absence of impurity signals and correct integration ratios indicate high purity. |
| Melting Point | Qualitative indicator of purity for solids. | A sharp, narrow melting range close to the literature value suggests high purity. Impurities cause depression and broadening of the melting point.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. 8-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Chloro-5-methylquinoline
Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-5-methylquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are actively working with this compound. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating byproduct formation. Our guidance is grounded in established chemical principles and validated through practical, in-the-field experience.
Troubleshooting & FAQs: Navigating Byproduct Formation
The synthesis of this compound, often accomplished via modifications of classical methods like the Combes or Doebner-von Miller reactions, is prone to the formation of several byproducts. Understanding the genesis of these impurities is critical for optimizing reaction conditions and ensuring the purity of the final product.
Q1: During a Combes-type synthesis using 2-amino-4-methylphenol and an acetylenic ketone, I'm observing a significant amount of a hydroxylated quinoline byproduct alongside my target this compound. What is happening and how can I prevent this?
A1: This is a classic issue stemming from the starting material choice and reaction conditions. The presence of a hydroxyl group on your aniline precursor (2-amino-4-methylphenol) introduces a competing nucleophile.
-
Mechanistic Insight: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone (or its equivalent). The initial step is the formation of an enamine, followed by cyclization and dehydration. When using a phenol-containing aniline, the phenolic hydroxyl group can compete with the desired cyclization pathway, or it may not be fully converted to the chloro group in a subsequent step. In some synthetic routes, the hydroxyl group is intentionally present to be later converted to a chloro group, for example, through a Sandmeyer or similar reaction. If this conversion is incomplete, you will inevitably isolate the hydroxylated byproduct.
-
Troubleshooting & Mitigation:
-
Protect the Hydroxyl Group: Before the cyclization reaction, consider protecting the phenolic hydroxyl group. A common protecting group for phenols is a benzyl ether or a silyl ether (e.g., TBDMS). This protecting group can be removed after the quinoline core has been successfully formed and chlorinated.
-
Optimize Chlorination: If your synthesis involves a late-stage chlorination of a hydroxyquinoline precursor (e.g., using POCl₃ or SOCl₂), the reaction conditions are critical. Incomplete chlorination is a frequent source of this byproduct.
-
Increase Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent is used.
-
Elevate Temperature & Extend Reaction Time: These reactions often require elevated temperatures and prolonged heating to drive them to completion. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Choice of Starting Material: If possible, starting with an aniline that already contains the chloro- and methyl-substituents in the desired positions (e.g., 2-chloro-5-methylaniline) can circumvent this issue entirely, although the availability and cost of such a starting material may be a factor.
-
Q2: My GC-MS analysis shows a peak with a mass corresponding to a di-methylated or ethyl-substituted quinoline derivative. Where could this be coming from?
A2: The appearance of over-alkylated byproducts often points to side reactions involving the solvent or reactants, particularly under strong acid catalysis.
-
Mechanistic Insight: In reactions like the Doebner-von Miller synthesis, which uses α,β-unsaturated aldehydes or ketones and is typically run in strong acid, the reaction conditions are harsh enough to cause fragmentation or rearrangement of reactants or even involve the solvent. For instance, if ethanol is used as a solvent or is present as an impurity, it can potentially participate in side reactions leading to ethylated byproducts under certain acidic conditions. Similarly, the methyl group on the quinoline ring can, in some cases, be prone to migration or further reaction, though this is less common. A more likely source is the use of an incorrect or impure starting material.
-
Troubleshooting & Mitigation:
-
Verify Starting Material Purity: Always confirm the purity and identity of your starting aniline and carbonyl compounds using techniques like NMR or GC-MS before starting the reaction.
-
Solvent Selection: Use aprotic, non-reactive solvents where possible. If an alcohol is required, ensure it is of high purity and consider its potential to participate in side reactions.
-
Control Reaction Temperature: Runaway reactions or excessive temperatures can promote undesired side reactions. Maintain strict temperature control throughout the addition and reflux steps.
-
Q3: I'm struggling with the formation of regioisomeric quinolines. My NMR shows a mixture of this compound and what appears to be 6-chloro-5-methylquinoline. How can I improve the regioselectivity?
A3: Regioisomer formation is a well-known challenge in quinoline synthesis, governed by the electronics and sterics of the aniline precursor.
-
Mechanistic Insight: In the cyclization step of many quinoline syntheses (like the Combes or Skraup), the electrophilic attack on the aniline ring can occur at two possible positions ortho to the amino group. For a 3-substituted aniline (like 3-methylaniline, a potential precursor), cyclization can occur at either the C2 or C6 position. The directing effects of the substituents on the aniline ring dictate the preferred site of cyclization. An amino group is a strong activating, ortho-, para-directing group. If the para position is blocked, cyclization will be directed to the ortho positions. The presence of other substituents will further influence this.
-
Troubleshooting & Mitigation:
-
Strategic Choice of Aniline: The most effective way to control regiochemistry is to start with an aniline where one of the ortho positions is blocked. For the synthesis of this compound, starting with 2-chloro-5-methylaniline is the ideal approach as it forces the cyclization to occur at the C6 position of the aniline, leading directly to the desired 8-chloro substitution pattern on the quinoline ring.
-
Bulky Reagents: In some cases, using a bulkier β-diketone or catalyst can influence the regioselectivity by sterically hindering attack at one of the ortho positions. This is often less predictable and requires empirical optimization.
-
Purification: If a mixture of regioisomers is unavoidable, careful purification by column chromatography or recrystallization is necessary. The polarity differences between the isomers are often sufficient to allow for separation.
-
Experimental Protocols
Protocol: Purification of this compound from Regioisomeric Byproducts
This protocol outlines a general procedure for the separation of this compound from a common regioisomeric impurity using column chromatography.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Column Packing:
-
Prepare a silica gel slurry in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. The less polar isomer will typically elute first.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure desired product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterization: Confirm the purity and identity of the final product using NMR, GC-MS, and melting point analysis.
Visualizing Reaction Pathways
Diagram 1: General Combes Synthesis and Potential Byproduct Formation
Caption: Overview of the Combes synthesis and a competing byproduct pathway.
Technical Support Center: Optimizing Reaction Conditions for 8-Chloro-5-methylquinoline
Welcome to the technical support center for the synthesis and optimization of 8-Chloro-5-methylquinoline. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing this important quinoline derivative. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common experimental challenges.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential antimalarial and anticancer agents.[1] Its synthesis, most commonly approached via modifications of the Skraup or Doebner-von Miller reactions, can present several challenges, including low yields, exothermic reactions, and the formation of difficult-to-remove impurities. This guide will provide a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: The Skraup/Doebner-von Miller reaction is extremely vigorous and difficult to control.
Q: My reaction is highly exothermic, leading to safety concerns and potential product decomposition. How can I moderate it?
A: The Skraup synthesis is notoriously exothermic.[2] This is due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps, which are highly favorable and release significant heat.
-
Causality: The strong acid catalyst (typically concentrated sulfuric acid) vigorously promotes the dehydration of glycerol, which is the initial and often most aggressive step. The subsequent Michael addition and cyclization are also exothermic.
-
Solution:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's vigor.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[3] Boric acid can also be used for this purpose.[2]
-
Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid to the cooled reaction mixture is critical.[2][4] This allows for better heat dissipation.
-
Efficient Stirring and Cooling: Maintain vigorous stirring throughout the acid addition and the initial phase of the reaction to prevent the formation of localized hot spots.[2] An ice bath is essential during the addition of sulfuric acid.[4]
-
Issue 2: Significant tar formation is observed, complicating purification and reducing yield.
Q: My reaction mixture turns into a thick, black tar, making product isolation nearly impossible. What causes this and how can it be minimized?
A: Tar formation is a very common side reaction in Skraup-type syntheses, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2][5]
-
Causality: The highly reactive acrolein intermediate (formed from glycerol) can readily polymerize under strong acid catalysis. Furthermore, the high temperatures required for cyclization can cause decomposition and polymerization of the aniline starting material and the quinoline product.
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.[2]
-
Moderator Addition: As with controlling the exotherm, ferrous sulfate can also help to reduce charring and tar formation.[2]
-
Purification Strategy: Expect a tarry crude product. A common and effective purification method is steam distillation, which separates the volatile this compound from non-volatile tars.[4] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure or recrystallization.[4]
-
Issue 3: Low yield of the desired this compound.
Q: I'm consistently obtaining low yields of my target compound. What factors should I investigate?
A: Low yields in quinoline synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction parameters.[4]
-
Causality & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the heating period.
-
Substrate Reactivity: The electronic properties of the starting aniline (in this case, 2-chloro-5-methylaniline) are crucial. While the methyl group is activating, the chloro group is deactivating, which can make the cyclization step more difficult.[4] Ensure high-purity starting materials.
-
Oxidizing Agent: The choice and amount of the oxidizing agent (often nitrobenzene in the Skraup synthesis) are critical.[6][7] Insufficient oxidant will lead to incomplete conversion of the dihydroquinoline intermediate to the final quinoline product. Conversely, an overly aggressive oxidant can lead to side reactions. Arsenic pentoxide is another, albeit more hazardous, option.[7][8]
-
Presence of Water: The water produced during the reaction can inhibit the acid catalyst and shift equilibria unfavorably.[4] Using anhydrous reagents and solvents is recommended.
-
Issue 4: Formation of regioisomers.
Q: I'm concerned about the potential formation of the 6-Chloro-5-methylquinoline isomer. How can I ensure the correct regioselectivity?
A: In the Skraup synthesis with a meta-substituted aniline like 2-chloro-5-methylaniline, there is a possibility of cyclization at two different positions on the aromatic ring. However, the regiochemical outcome is often directed by steric and electronic factors.
-
Causality: The cyclization step is an electrophilic aromatic substitution. The position of attack on the aniline ring is influenced by the directing effects of the substituents. The methyl group is ortho, para-directing and activating, while the chloro group is ortho, para-directing but deactivating.
-
Expected Outcome & Verification: For 2-chloro-5-methylaniline, cyclization is expected to occur para to the activating methyl group, leading to the desired this compound. Steric hindrance from the chloro group would likely disfavor cyclization at the position ortho to both the chloro and methyl groups.
-
Solution & Verification:
-
Characterization is Key: The most crucial step is to rigorously characterize the product to confirm its structure. Use techniques like ¹H NMR, ¹³C NMR, and GC-MS to distinguish between the possible isomers.[9]
-
Reaction Conditions: While the regioselectivity is primarily dictated by the substrate, fine-tuning the reaction temperature and the choice of acid catalyst (Brønsted vs. Lewis acids) can sometimes influence the isomer ratio.[10][11]
-
Experimental Protocols & Workflows
Protocol 1: Optimized Skraup Synthesis of this compound
This protocol incorporates troubleshooting measures to moderate the reaction and improve yield.
Materials:
-
2-Chloro-5-methylaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Nitrobenzene (as both solvent and oxidizing agent)[7]
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (for work-up)
-
Toluene or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-Chloro-5-methylaniline and anhydrous glycerol.
-
Moderator Addition: Add a small amount of ferrous sulfate heptahydrate to the mixture.
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 70°C.
-
Heating: After the addition of sulfuric acid is complete, add nitrobenzene. Slowly and carefully heat the reaction mixture in an oil bath. The temperature should be gradually raised to 130-140°C.[12] An exothermic reaction may occur, and the heating should be adjusted accordingly to maintain control.
-
Reaction: Maintain the reaction at 130-140°C for several hours, monitoring the progress by TLC.[12]
-
Work-up: Cool the reaction mixture to below 100°C and carefully pour it into a large beaker containing a mixture of ice and water.
-
Neutralization: Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This will neutralize the sulfuric acid and liberate the quinoline base.
-
Purification: The crude product can be purified by steam distillation.[4] Collect the distillate and extract the aqueous layer with toluene. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
Data Presentation
Table 1: Recommended Reagent Ratios and Temperature Profile for Skraup Synthesis
| Reagent/Parameter | Recommended Ratio/Value | Rationale |
| 2-Chloro-5-methylaniline | 1.0 equivalent | Limiting reagent |
| Anhydrous Glycerol | 3.0 - 4.0 equivalents | Acts as a reactant and solvent. Excess ensures complete reaction. |
| Concentrated H₂SO₄ | ~3.0 equivalents | Catalyst for dehydration and cyclization. |
| Nitrobenzene | 1.5 - 2.0 equivalents | Oxidizing agent and high-boiling solvent. |
| FeSO₄·7H₂O | 0.05 - 0.1 equivalents | Moderator to control the exotherm.[2][3] |
| Initial Temperature (H₂SO₄ addition) | < 70°C | To prevent a runaway reaction. |
| Reaction Temperature | 130 - 140°C | Optimal for cyclization and oxidation without excessive decomposition.[12] |
Mechanistic Visualization
The Skraup synthesis is a complex, multi-step reaction. The following diagram illustrates the key transformations involved.
Caption: Simplified mechanism of the Skraup synthesis for this compound.
References
- 1. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. uop.edu.pk [uop.edu.pk]
- 9. benchchem.com [benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up of 8-Chloro-5-methylquinoline Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis and scale-up of 8-Chloro-5-methylquinoline. As a key intermediate in various pharmaceutical and research applications, the robust and efficient production of this molecule is paramount. This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during its synthesis, particularly during process scale-up. We aim to bridge the gap between bench-scale synthesis and pilot-plant production by explaining the causality behind experimental choices and offering field-proven insights.
I. Understanding the Synthetic Landscape: The Skraup-Doebner-von Miller Approach
The most common and industrially viable route to substituted quinolines like this compound is a variation of the Skraup or Doebner-von Miller reaction.[1][2][3][4] These methods involve the reaction of an aromatic amine with glycerol (in the Skraup synthesis) or an α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction) in the presence of a strong acid and an oxidizing agent.[1][4]
For the synthesis of this compound, the likely starting material is 2-chloro-5-methylaniline. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and finally, oxidation to yield the quinoline ring system.
II. Troubleshooting Guide: From Benchtop Hiccups to Scale-Up Headaches
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Reaction Control & Exothermicity
Q1: My reaction is extremely vigorous and difficult to control upon adding the sulfuric acid, especially at a larger scale. What is causing this and how can I mitigate the risk?
A1: This is a classic challenge of the Skraup synthesis, which is notoriously exothermic.[1] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is highly energetic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a runaway reaction.
Root Cause Analysis:
-
Rapid Acrolein Formation: The acid-catalyzed dehydration of glycerol is fast and releases significant heat.
-
Exothermic Michael Addition & Cyclization: The subsequent reaction of the aniline with the in-situ generated acrolein is also exothermic.
-
Insufficient Heat Transfer: Standard laboratory glassware and stirring may not be adequate for removing heat effectively at scale.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale | Scale-Up Consideration |
| Use of a Moderator | Adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor. FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step. | This is a highly recommended and common practice in industrial-scale Skraup reactions. |
| Controlled Reagent Addition | Add the concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., an ice-salt bath). | On a larger scale, this translates to using a calibrated dosing pump for the acid addition and a jacketed reactor with a reliable cooling system. |
| Reverse Addition | Consider adding the aniline-glycerol mixture to the sulfuric acid at a controlled rate. | This can sometimes offer better temperature control, but requires careful process safety evaluation. |
| High-Torque Mechanical Stirring | Ensure efficient mixing to prevent localized hotspots and promote even heat distribution. | A high-torque overhead stirrer is essential for viscous reaction mixtures at scale. |
Yield and Purity Issues
Q2: I am observing significant tar formation, which is leading to a low yield and making the product isolation extremely difficult. What is the source of this tar and how can I minimize it?
A2: Tar formation is a common and frustrating side reaction in Skraup-type syntheses, arising from the polymerization of reactive intermediates under the harsh acidic and oxidizing conditions.
Root Cause Analysis:
-
Acrolein Polymerization: Acrolein, the key intermediate, is highly prone to polymerization in the presence of strong acids.
-
Oxidative Degradation: The oxidizing agent (e.g., nitrobenzene or arsenic acid) can lead to the non-specific oxidation and degradation of starting materials and intermediates at high temperatures.
-
Localized Overheating: Poorly controlled exotherms can "cook" the reaction mixture, leading to charring and tar formation.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale | Scale-Up Consideration |
| Optimize Reaction Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. After the initial exotherm, controlled heating may be necessary to drive the reaction to completion. | A well-calibrated temperature probe and a reactor with precise temperature control are crucial. |
| Choice of Oxidizing Agent | While nitrobenzene is a classic oxidizing agent, it can also act as a solvent. Arsenic acid is sometimes used and can lead to a less violent reaction.[1] | The choice of oxidizing agent will depend on safety regulations, cost, and downstream processing considerations. |
| Efficient Work-up | After the reaction, quenching the mixture by pouring it onto ice and water is a common first step. | At scale, this needs to be done carefully and in a controlled manner to manage any residual exotherm. |
| Purification via Steam Distillation | For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tar.[5] | This is a scalable and industrially practiced purification technique for quinoline derivatives. |
Q3: My final product is contaminated with an isomeric impurity. How can I identify it and improve the regioselectivity of the reaction?
A3: The formation of isomeric byproducts is a possibility depending on the precise synthetic route and the nature of the substituents. In the case of this compound synthesis from 2-chloro-5-methylaniline, the primary cyclization is expected to occur at the C6 position of the aniline, leading to the desired product. However, minor cyclization at the C4 position could theoretically lead to the formation of 6-Chloro-5-methylquinoline, although this is less likely due to steric hindrance.
Identification and Mitigation:
-
Analytical Characterization: Use a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify isomeric impurities.
-
Reaction Condition Optimization: The regioselectivity of the cyclization can sometimes be influenced by the choice of acid catalyst and reaction temperature. A systematic study of these parameters may be necessary to minimize the formation of the undesired isomer.
-
Purification: If isomeric byproducts are formed, purification by fractional distillation under reduced pressure or column chromatography may be necessary. The choice of method will depend on the boiling points and polarities of the isomers.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when running this reaction?
A1: The Skraup synthesis involves several hazards that must be carefully managed:
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: As discussed, the reaction can be violent. Use a fume hood with a blast shield, and have an appropriate quenching agent and fire extinguisher readily available.
-
Toxic Reagents and Products: Aniline and its derivatives are toxic. Handle them in a well-ventilated area. Quinolines can also have toxicological properties. Consult the Safety Data Sheet (SDS) for all reagents and products.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting aniline. A more quantitative approach, especially during process development and scale-up, is to use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the formation of the product and any byproducts over time.
Q3: What are the best practices for purifying the crude product after the work-up?
A3: The crude product from a Skraup synthesis is often a dark, viscous oil or solid mixed with tar. A multi-step purification is usually required:
-
Neutralization and Extraction: After quenching the reaction, neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to liberate the free quinoline base. Then, extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).
-
Removal of Tar: As mentioned, steam distillation is a highly effective method for separating the volatile quinoline from non-volatile tars.
-
Final Purification: The product obtained from steam distillation can be further purified by vacuum distillation or recrystallization (if it is a solid at room temperature).
Q4: Are there any "greener" alternatives to the traditional Skraup synthesis?
A4: While the Skraup synthesis is a workhorse reaction, there is ongoing research into more environmentally friendly methods for quinoline synthesis. Some approaches include the use of solid acid catalysts, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of less hazardous oxidizing agents.[6] However, for large-scale production, the classical methods are often still the most cost-effective.
IV. Experimental Protocols & Visualizations
Protocol 1: Moderated Skraup Synthesis of this compound (Lab Scale)
Disclaimer: This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and safety assessment.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chloro-5-methylaniline and glycerol.
-
Moderator Addition: Add a catalytic amount of ferrous sulfate (FeSO₄).
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed a predetermined limit.
-
Oxidant Addition: After the sulfuric acid addition is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Reaction: Slowly and carefully heat the reaction mixture to initiate the reaction. Once the exotherm begins, remove the external heating and monitor the temperature closely. After the initial exotherm subsides, heat the mixture at reflux for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic.
-
Purification: Perform steam distillation on the basic mixture to isolate the crude this compound. The product will co-distill with the water.
-
Extraction: Extract the distillate with an organic solvent (e.g., toluene).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation.
Diagrams
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Scale-Up Considerations for this compound Production
Caption: Key considerations when scaling up the production of this compound.
V. References
-
Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from --INVALID-LINK--
-
8-Chloro-5-methylquinolin-2(1H)-one. (n.d.). Molequle. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 29). Skraup reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 29). Doebner–Miller reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 8-methylquinoline. Retrieved from --INVALID-LINK--
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from --INVALID-LINK--
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
resolving solubility issues of 8-Chloro-5-methylquinoline in experiments
Technical Support Center: 8-Chloro-5-methylquinoline
A Senior Application Scientist's Guide to Resolving Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility hurdles encountered during experimentation with this compound. As Senior Application Scientists, we understand that overcoming these challenges is critical for experimental success. This document provides not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your work.
Safety First: Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Frequently Asked Questions (FAQs): Understanding the Solubility Profile
This section addresses the fundamental questions regarding the solubility of this compound, grounding the troubleshooting process in core chemical principles.
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: The solubility challenge stems from its molecular structure. This compound is a heterocyclic aromatic compound with significant nonpolar character. The quinoline core, while containing a nitrogen atom, is largely hydrophobic. The addition of a chloro group and a methyl group further increases its lipophilicity (attraction to nonpolar environments), leading to poor solubility in polar solvents like water.[4]
Q2: How does pH influence the solubility of this compound?
A2: The nitrogen atom in the quinoline ring is weakly basic.[5] This is the key to manipulating its aqueous solubility. In acidic conditions (low pH), this nitrogen can become protonated, forming a cationic salt. This salt form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility. Conversely, in neutral or basic conditions, the compound remains in its less soluble, non-ionized form. Therefore, pH adjustment is one of the most powerful tools for dissolving this compound.[6][7]
Q3: I've seen different appearances of the solid compound. Does this matter for solubility?
A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism), can significantly impact its solubility and dissolution rate.[8] A more stable crystal lattice requires more energy to break apart, resulting in lower solubility. If you observe inconsistencies in solubility between different batches of the compound, it could be due to variations in its crystalline structure. While techniques to address this (e.g., creating amorphous dispersions) are advanced, it's a critical factor to be aware of.[8][9]
Troubleshooting Guide: A Systematic Approach to Solubilization
Encountering a compound that won't dissolve can be a significant roadblock. This guide provides a logical workflow to systematically address and resolve solubility issues with this compound.
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision tree for solubilizing this compound.
Data Summary: Solvent Compatibility
Based on the properties of quinoline derivatives and common laboratory practice, the following table provides a starting point for solvent selection. Solubility should always be empirically tested for your specific concentration and experimental conditions.
| Solvent Class | Solvent Example | Expected Solubility | Notes & Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for many poorly soluble compounds. Use minimal volume. Be aware of potential toxicity in cell-based assays.[6] |
| Dimethylformamide (DMF) | High | Similar to DMSO. A good alternative if DMSO interferes with the experiment. | |
| Protic Polar | Ethanol, Methanol | Moderate to High | Generally good solvents for quinoline-type structures.[4] Can be used in co-solvent systems with water. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Effective for many organic compounds. 1,4-Dioxane has been shown to be a good solvent for similar structures.[10] |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid (HCl) | High (as the hydrochloride salt) | Protonation of the quinoline nitrogen creates a soluble salt.[5] Ideal for preparing aqueous stock solutions if the final pH is compatible. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The neutral form of the molecule is poorly soluble.[11] Not recommended for initial stock preparation without additives. |
Experimental Protocols: Step-by-Step Methodologies
Here we provide detailed protocols for the most common and effective solubilization techniques.
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
This method leverages pH adjustment and is the preferred starting point for preparing aqueous solutions.
Objective: To prepare a 10 mM stock solution of this compound in an acidic aqueous buffer.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound for your target volume and concentration.
-
Initial Suspension: Add approximately 80% of the final target volume of deionized water to the vessel containing the compound. The compound will not dissolve and will appear as a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.
-
Dissolution: As the pH drops (target pH < 4), the compound will begin to dissolve as it forms the hydrochloride salt. Continue adding acid until the solution becomes completely clear.
-
Sonication (Optional): If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes to increase the rate of dissolution.[12]
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with deionized water.
-
pH Verification: Confirm the final pH of the stock solution.
-
Sterilization: Sterile filter the solution using a 0.22 µm filter into a sterile storage tube. Store appropriately (typically at -20°C for long-term storage).
Causality Note: The protonation of the basic nitrogen on the quinoline ring is the key mechanism driving solubility in this protocol.[5] This creates a charged species that is readily solvated by water molecules.
Protocol 2: Using a Co-solvent System for Biocompatible Solutions
This protocol is essential when the final experimental medium must be near neutral pH and high concentrations of acid are not permissible (e.g., cell culture).
Objective: To solubilize this compound for addition to a physiological buffer (e.g., PBS or cell culture media) using a co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol (high purity)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare High-Concentration Stock: Dissolve the this compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration primary stock (e.g., 50-100 mM). Ensure it is fully dissolved. This leverages the principle of co-solvency where a water-miscible organic solvent is used to dissolve the drug.[6][9]
-
Serial Dilution (Crucial Step): This step is critical to avoid precipitation. Serially dilute the primary stock into your target aqueous buffer. Never add the aqueous buffer directly to the concentrated organic stock.
-
Working Solution Preparation: To prepare the final working solution, add the concentrated organic stock dropwise to the vortexing target buffer. For example, to make a 100 µM solution, add 1-2 µL of a 50-100 mM stock to 1 mL of the buffer.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% v/v for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity.[6]
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the final concentration is above the solubility limit in that co-solvent/buffer system, and a lower final concentration should be targeted.
Trustworthiness Check: Always run a vehicle control in your experiments (i.e., the final concentration of the co-solvent in the buffer without the compound) to ensure that any observed effects are due to the compound and not the solvent.
References
- 1. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Degradation Pathways of 8-Chloro-5-methylquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for professionals studying the stability of 8-Chloro-5-methylquinoline. It is structured in a question-and-answer format to directly address potential challenges and offer scientifically grounded solutions and protocols for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability profile critical?
Answer: this compound is a substituted quinoline, a class of heterocyclic aromatic compounds significant in medicinal chemistry and materials science. The stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and quality throughout its shelf life.[1] Forced degradation studies are essential to:
-
Identify potential degradation products that could be formed under various environmental conditions.[2]
-
Understand the intrinsic chemical stability of the molecule.[3]
-
Develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[4][5]
-
Elucidate degradation pathways, providing insights into the molecule's potential liabilities.[2]
The purpose of stability testing is to see how environmental factors like temperature, humidity, and light affect the quality of a drug substance over time. This helps establish a re-test period or shelf life and recommended storage conditions.[6]
Q2: What are the standard stress conditions for a forced degradation study as per regulatory guidelines?
Answer: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing.[6][7] Forced degradation studies involve intentionally stressing the compound under conditions more severe than those used for accelerated stability testing to provoke degradation.[2][3]
A typical set of stress conditions is summarized in the table below. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately separate the parent compound from its degradants without completely destroying the sample.[5]
| Stress Condition | Typical Reagents and Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | The quinoline nitrogen is basic and can be protonated, potentially making the ring system more susceptible to nucleophilic attack by water. The chloro and methyl groups can also influence the electronic properties of the ring, affecting the hydrolysis rate. |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | Strong bases can catalyze the hydrolysis of susceptible functional groups. The electron-rich quinoline ring may react with hydroxide ions under harsh conditions, potentially leading to ring-opening or substitution reactions.[8] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or heated | N-heterocyclic compounds are often susceptible to oxidation.[9] The reaction can lead to the formation of N-oxides or hydroxylated derivatives on the aromatic rings.[10] Superoxide radicals can also attack the pyridine ring of quinoline structures.[11] |
| Thermal (Dry Heat) | 60°C to 100°C in a solid state | High temperatures provide the energy needed to overcome activation barriers for decomposition reactions. It helps assess the solid-state stability of the compound. Halogenated compounds can undergo thermal degradation.[12] |
| Photostability | Exposure to a combination of visible and UV light (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/m²) | Quinoline derivatives are known to be photosensitive.[13] Light energy can excite electrons in the molecule, leading to photochemical reactions such as oxidation, cyclization, or cleavage.[10] |
Troubleshooting Guides & Experimental Protocols
Issue 1: I am not observing significant degradation under acidic or alkaline conditions. What should I do?
Possible Cause: this compound may be intrinsically stable to hydrolysis under the initial conditions, or the conditions may not be stringent enough.
Troubleshooting Steps & Protocol:
-
Increase Stress Severity: If initial experiments with 0.1 M acid/base at 60°C show minimal degradation, you should systematically increase the stress level. It is recommended to reflux the compound in higher concentrations of acid or base if initial conditions fail.[14]
-
Extend Exposure Time: Double the incubation time (e.g., from 8 hours to 16 hours) before increasing reagent concentration or temperature.
-
Validate with a Control: Ensure your analytical method is performing correctly by analyzing a known labile compound under the same conditions to confirm the stress is being applied effectively.
dot
Caption: Troubleshooting flowchart for insufficient degradation.
Issue 2: My chromatogram shows multiple unknown peaks after oxidative stress. How do I identify them?
Possible Cause: Oxidative degradation of N-heterocyclic compounds can be complex, yielding multiple products such as N-oxides, hydroxylated species, and potentially ring-opened fragments.[9][15]
Identification Strategy & Workflow:
The most powerful tool for identifying unknown degradants is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with a high-resolution mass analyzer like a QToF (Quadrupole Time-of-Flight).[16]
-
Determine Molecular Weight: Use the MS data to find the molecular weight of each degradation product. An increase of 16 amu often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).
-
Analyze Isotopic Patterns: For a compound containing one chlorine atom like this compound, the molecular ion peak (M+) will have a characteristic M+2 peak with an intensity of about one-third of the M+ peak. Check if your degradant peaks retain this isotopic signature. If not, the chlorine atom may have been displaced.
-
Fragment the Ions (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion of the degradant. The fragmentation pattern provides structural clues. Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.
dot
Caption: Workflow for identifying oxidative degradants using LC-MS.
Issue 3: How can I predict the most likely degradation pathways for this compound?
Answer: Predicting degradation pathways involves analyzing the molecule's structure and applying principles of organic chemistry. For this compound, the key reactive sites are the quinoline ring system, the chloro substituent, and the methyl group.
-
Hydrolysis (Acid/Base): The C-Cl bond on an aromatic ring is generally strong and resistant to hydrolysis. However, under very harsh conditions, nucleophilic aromatic substitution could occur, replacing the -Cl with -OH to form 8-hydroxy-5-methylquinoline. This is generally less likely than reactions on the nitrogen-containing ring.
-
Oxidation: The nitrogen atom is a prime target for oxidation, leading to the formation of This compound N-oxide . The electron-rich aromatic rings are also susceptible to attack by oxidizing agents like hydroxyl radicals, potentially forming various hydroxylated isomers.[17]
-
Photodegradation: Photolytic conditions can generate radical species. One plausible pathway is the homolytic cleavage of the C-Cl bond, followed by reaction with solvent or other species. Another is the photo-oxidation or hydroxylation of the quinoline ring, similar to what is seen in other quinoline compounds where hydroxylated derivatives are formed.[11][18]
dot
Caption: Plausible degradation pathways for this compound.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop an HPLC method that separates this compound from all its potential degradation products.
Step-by-Step Methodology:
-
Prepare a Degraded Sample Composite:
-
Perform forced degradation under all five stress conditions (acid, base, oxidative, thermal, photolytic) aiming for 5-20% degradation.
-
Neutralize the acidic and basic samples.
-
Create a composite sample by mixing equal volumes of all degraded solutions and a solution of the undegraded parent compound.
-
-
Initial Method Screening (Column and Mobile Phase):
-
Column: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Quinolines are moderately polar, making reversed-phase chromatography a good starting point.
-
Mobile Phase: Begin with a simple gradient.
-
Solvent A: 0.1% Formic Acid in Water (provides good peak shape for basic compounds).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: A common starting gradient is 5% B to 95% B over 20-30 minutes.
-
Detector: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths and assess peak purity.
-
-
Method Optimization:
-
Inject the composite sample.
-
Goal: Achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Troubleshooting Poor Resolution:
-
Adjust Gradient Slope: If peaks are bunched together, make the gradient shallower (increase the run time).
-
Change Organic Modifier: If resolution is still poor, switch from acetonitrile to methanol or vice versa. They offer different selectivities.
-
Modify pH: Change the pH of the aqueous mobile phase (e.g., use an ammonium acetate buffer at pH 5). This can alter the ionization state of the analytes and dramatically change retention and selectivity.
-
-
-
Method Validation:
-
Once an optimized method is achieved, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating" by analyzing the stressed samples and showing no interference at the retention time of the parent compound.
-
References
- 1. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Alkaline hydrolysis: Significance and symbolism [wisdomlib.org]
- 9. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flame retardant - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. ijrpp.com [ijrpp.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
side reactions to avoid in the preparation of 8-Chloro-5-methylquinoline
Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-5-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by users in the field. The synthesis of substituted quinolines, particularly via classic methods like the Skraup or Combes reactions, is powerful but can be prone to specific side reactions if not properly controlled.
Q1: My reaction is producing a significant amount of black tar and my yield of this compound is very low. What is causing this and how can I prevent it?
A1: This is the most frequently encountered issue and is almost always due to polymerization and charring of the reactants and intermediates. The classic Skraup and Doebner-von Miller syntheses employ strongly acidic and oxidizing conditions which can easily lead to uncontrolled side reactions.[1]
Root Causes & Solutions:
-
Excessive Reaction Vigor: The Skraup synthesis is notoriously exothermic.[1] A rapid temperature increase promotes polymerization.
-
Solution: Introduce a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice to make the reaction less violent and suppress charring.[1] Boric acid can also be used.
-
-
High Localized Temperature: Inefficient heat dissipation can create "hotspots" where tar formation is initiated.
-
Solution: Ensure vigorous and efficient mechanical stirring throughout the reaction. Additionally, add the concentrated sulfuric acid slowly and incrementally, with effective external cooling (e.g., an ice bath), to maintain control over the internal temperature.[1]
-
-
Harsh Reaction Conditions: High temperatures over extended periods will degrade the starting materials and product.
-
Solution: Gently heat the mixture only to initiate the reaction. Once the exothermic phase begins, control it with cooling. Avoid prolonged heating at excessively high temperatures.[1]
-
Q2: The reaction is extremely exothermic and difficult to control, posing a safety risk. How can I moderate the reaction rate?
A2: The vigorous nature of the Skraup-type reaction is a well-documented hazard. The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic, and the subsequent condensation and cyclization steps add to the thermal load.[1][2]
Mitigation Strategies:
-
Moderator Addition: As mentioned above, ferrous sulfate (FeSO₄) is highly effective at smoothing the reaction profile.[1]
-
Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Add the concentrated sulfuric acid dropwise to the cooled and well-stirred mixture of the aniline, glycerol, and oxidizing agent. Never add the reagents in the reverse order.
-
Scale Considerations: Be extremely cautious when scaling up. A reaction that is manageable at 10g scale can become uncontrollable at 100g scale without re-optimized heat management protocols.
Q3: I am concerned about forming the wrong isomer. How can I ensure the correct regioselectivity for this compound?
A3: This is an excellent question. Regioselectivity is dictated entirely by the structure of your starting aniline. To synthesize this compound, you must start with 2-Chloro-5-methylaniline .
Mechanistic Rationale:
The cyclization step in both the Skraup and Combes syntheses is an electrophilic aromatic substitution, where the newly formed ring attacks the aniline benzene ring. The reaction proceeds at the position ortho to the amine group that is sterically accessible and electronically favorable.
-
Starting Material: 2-Chloro-5-methylaniline has one unsubstituted ortho position (C6).
-
Cyclization: The electrophilic attack will occur at this C6 position, fusing the new ring and placing the nitrogen adjacent to the original C1 position of the aniline. This locks the chlorine atom at position 8 and the methyl group at position 5 of the resulting quinoline ring system.
reagents [label=<
2-Chloro-5-methylaniline
];
plus [label="+"];
synthon [label=<
Glycerol / H₂SO₄ (Forms Acrolein in situ)
];
product [label=<
this compound
];
reagents -> plus [style=invis]; plus -> synthon [style=invis]; {rank=same; reagents; plus; synthon;}
synthon -> product [label=" Skraup Synthesis\n(Regioselective Cyclization) ", labelfontcolor="#34A853", labelfontsize=10]; } .enddot Caption: Regioselectivity is determined by the starting aniline.
Q4: What are the best practices for purifying the crude this compound from the tarry reaction mixture?
A4: Purification is often the most challenging step. The crude product is frequently a dark, viscous material.[1] A multi-step approach is typically required.
Recommended Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, cool the mixture thoroughly in an ice bath and carefully quench it by pouring it onto crushed ice. Slowly neutralize the strong acid with a base, such as a concentrated sodium hydroxide solution, until the mixture is strongly alkaline.[1] This step must be done with caution due to the heat generated.
-
Initial Purification (Steam Distillation): For Skraup reactions, steam distillation is a classic and effective method to separate the volatile quinoline product from the non-volatile tar and inorganic salts.[1] The quinoline co-distills with the steam and can be collected in the distillate.
-
Solvent Extraction: After neutralization (or collection of the steam distillate), extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or diethyl ether.[3]
-
Final Purification (Chromatography/Crystallization): Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[3] Alternatively, if a solid, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). It is also possible to purify the product by precipitating it as a hydrochloride salt from the acidic solution.[4]
Experimental Protocol: Skraup Synthesis of this compound
This protocol incorporates best practices to minimize side reactions. Always perform a thorough risk assessment before beginning any chemical synthesis.
Reactants & Reagents:
| Reagent | Molar Eq. | Notes |
| 2-Chloro-5-methylaniline | 1.0 | Starting Material |
| Glycerol | ~3.0 | Acrolein precursor |
| Nitrobenzene | ~1.2 | Oxidizing Agent |
| Ferrous sulfate (FeSO₄·7H₂O) | ~0.1 | Moderator |
| Sulfuric Acid (conc.) | ~5.0 | Catalyst & Dehydrating Agent |
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add 2-Chloro-5-methylaniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Cooling: Begin vigorous stirring and cool the flask in an ice-water bath.
-
Acid Addition: Add the concentrated sulfuric acid slowly and dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below a designated threshold (e.g., < 100°C) during the addition.
-
Reaction: After the addition is complete, remove the cooling bath and gently heat the mixture using a heating mantle to initiate the reaction. An exothermic reaction should commence. Be prepared to apply cooling if the reaction becomes too vigorous.
-
Reflux: Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Follow the detailed purification steps outlined in Q4 (Quenching, Neutralization, Extraction, and Final Purification).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to the Validation of 8-Chloro-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is a cornerstone of progress. Quinolines and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of methodologies for the structural validation of 8-Chloro-5-methylquinoline, a key intermediate in the synthesis of various bioactive molecules. While a definitive crystal structure for this compound is not yet publicly available in the Cambridge Structural Database (CSD), this guide will utilize the crystallographic data of its close isomer, 8-Chloro-2-methylquinoline, as a practical framework to illustrate the power of X-ray crystallography. We will delve into the experimental causality behind procedural choices, present a hypothetical yet robust workflow for the crystallographic validation of the title compound, and offer a comparative analysis with alternative spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the three-dimensional atomic arrangement of a molecule.[1] It provides precise information on bond lengths, bond angles, and stereochemistry, which are critical for understanding a compound's reactivity, physical properties, and biological activity.
Hypothetical Workflow for the Crystallographic Validation of this compound
The journey from a synthesized powder to a validated crystal structure is a multi-step process demanding precision and an understanding of the underlying chemical principles.
Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.
Experimental Protocols
1. Synthesis of this compound:
A plausible synthetic route to this compound would involve a modification of the Doebner-von Miller reaction. This reaction is a classic method for synthesizing quinolines from an α,β-unsaturated carbonyl compound and an aniline.
-
Reaction: 2-Chloro-5-methylaniline would be reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the aniline).
-
Rationale: The acidic conditions facilitate the initial Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization and dehydration to form the dihydroquinoline intermediate. The oxidizing agent is crucial for the final aromatization step to yield the stable quinoline ring system.
-
Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. For quinoline derivatives, slow evaporation is a commonly successful technique.[2]
-
Protocol: A saturated solution of the purified this compound would be prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of chloroform and ethanol) at room temperature. The choice of solvent is critical and often determined empirically. The solution is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Causality: Slow evaporation allows the molecules to self-assemble in a highly ordered, repeating three-dimensional lattice, which is the definition of a single crystal. Rapid precipitation would likely lead to an amorphous solid or polycrystalline powder, unsuitable for SCXRD.
3. X-ray Data Collection and Structure Refinement:
-
Data Acquisition: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is then cooled (typically to 100-173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then "solved" using computational methods like direct methods to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.
Data Presentation: A Glimpse from a Close Relative
As no crystallographic data exists for this compound, we present the data for its isomer, 8-Chloro-2-methylquinoline, to illustrate the type of precise structural information obtained from a successful X-ray diffraction experiment.
| Parameter | Value for 8-Chloro-2-methylquinoline |
| Chemical Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.7961 (9) |
| b (Å) | 5.0660 (4) |
| c (Å) | 13.1181 (9) |
| V (ų) | 850.38 (11) |
| Z | 4 |
| Temperature (K) | 173 |
| R-factor (%) | 5.23 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition for 8-Chloro-2-methylquinoline.[4]
This table highlights the precision of X-ray crystallography, providing unit cell dimensions to four decimal places. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for confirming the identity and purity of a compound, especially in solution.
Caption: Logical relationship between primary techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring protons. Key expected signals for this compound would include a singlet for the methyl group protons and a series of doublets and triplets in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants of these aromatic protons would be diagnostic of the substitution pattern. For instance, the presence of specific coupling patterns can help distinguish it from other isomers.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring are sensitive to the electronic effects of the chloro and methyl substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (177.63 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak would also be observed, which is a characteristic signature of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. For quinoline derivatives, common fragmentation pathways include the loss of small molecules like HCN. The specific fragmentation of this compound would be influenced by the positions of the chloro and methyl groups.
Comparison of Techniques
| Technique | Advantages | Disadvantages | Application to this compound |
| X-ray Crystallography | Provides the definitive 3D structure, including stereochemistry and solid-state packing.[1] | Requires high-quality single crystals, which can be difficult to grow. The structure is in the solid state. | Would provide unambiguous proof of the connectivity and regiochemistry of the chloro and methyl substituents. |
| NMR Spectroscopy | Provides detailed information about the molecular structure in solution, including atom connectivity.[4] | Does not provide information on the 3D arrangement in the solid state. Spectra can be complex to interpret. | Essential for confirming the substitution pattern in solution and for routine quality control of synthetic batches. |
| Mass Spectrometry | Determines the molecular weight with high accuracy and provides structural clues from fragmentation patterns. | Does not provide information on the connectivity of atoms or stereochemistry. | Confirms the molecular formula and the presence of a chlorine atom through its isotopic pattern. |
Conclusion: An Integrated Approach to Structural Validation
The unambiguous determination of the structure of this compound, like any novel compound, relies on a synergistic approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of the three-dimensional solid-state structure, its successful application is contingent on the challenging step of crystal growth. In the absence of a published crystal structure, a combination of NMR spectroscopy and mass spectrometry provides a robust and reliable means of structural elucidation in solution. The data from these techniques, when carefully analyzed and compared with data from known related compounds, can provide a high degree of confidence in the assigned structure. This guide has outlined the key experimental considerations and comparative strengths of these techniques, providing a comprehensive framework for researchers in their quest for definitive molecular characterization.
References
A Comparative Guide to 8-Chloro-5-methylquinoline and 8-Bromo-5-methylquinoline for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated quinolines are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of two such building blocks: 8-Chloro-5-methylquinoline and 8-Bromo-5-methylquinoline. By examining their physicochemical properties, synthesis, and reactivity, supported by experimental data and established chemical principles, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of the Halogen
The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a halogen atom at the 8-position provides a crucial handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The choice between a chlorine and a bromine atom at this position is not trivial; it significantly impacts the molecule's reactivity, the required reaction conditions, and potentially the overall synthetic strategy. This guide will dissect these differences, offering a clear rationale for selecting the appropriate haloquinoline for a given synthetic target.
Physicochemical Properties: A Tale of Two Halogens
The fundamental differences in the atomic properties of chlorine and bromine give rise to distinct physicochemical characteristics in the corresponding haloquinolines. These properties can influence solubility, crystal packing, and reaction kinetics.
| Property | This compound | 8-Bromo-5-methylquinoline |
| CAS Number | 56961-81-0 | 74316-55-5[1][3] |
| Molecular Formula | C₁₀H₈ClN[4] | C₁₀H₈BrN[1] |
| Molecular Weight | 177.63 g/mol | 222.08 g/mol [1] |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
Synthesis of 8-Halo-5-methylquinolines
The synthesis of both this compound and 8-Bromo-5-methylquinoline can be approached through established methods for quinoline synthesis, followed by halogenation, or by utilizing appropriately substituted anilines as precursors.
Proposed Synthesis of this compound via Skraup Synthesis
A plausible and widely used method for quinoline synthesis is the Skraup synthesis. For this compound, this would involve the reaction of 2-chloro-5-methylaniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Caption: Proposed Skraup synthesis of this compound.
Synthesis of 8-Bromo-5-methylquinoline via Bromination
8-Bromo-5-methylquinoline can be synthesized by the direct bromination of 8-methylquinoline. This electrophilic aromatic substitution is typically carried out using bromine in the presence of a catalyst.[1]
Caption: Synthesis of 8-Bromo-5-methylquinoline via bromination.
Comparative Reactivity in Cross-Coupling Reactions
The most significant difference between this compound and 8-Bromo-5-methylquinoline from a synthetic utility standpoint is their reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength (C-Cl > C-Br) is the primary determinant of this reactivity difference. The C-Br bond is weaker and more easily undergoes oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] Generally, aryl bromides are more reactive than aryl chlorides in this reaction.[6] Consequently, the coupling of 8-Bromo-5-methylquinoline can often be achieved under milder conditions (e.g., lower temperatures, less active catalysts) than the corresponding reaction with this compound.
This protocol is adapted from a procedure for a similar bromoquinoline substrate and can be optimized for specific arylboronic acids.[7]
Materials:
-
8-Bromo-5-methylquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)[8]
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane/water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 8-Bromo-5-methylquinoline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Spurge the solution with argon for 10 minutes.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
For the less reactive this compound, more forcing conditions would likely be necessary. This could include higher reaction temperatures, longer reaction times, and the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition of the aryl chloride.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides in this transformation.[10]
This protocol is based on general procedures for the amination of aryl bromides.[11]
Materials:
-
8-Bromo-5-methylquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add 8-Bromo-5-methylquinoline and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
When using this compound, the choice of catalyst system is even more critical. Often, specialized N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands are required to achieve good yields.[10] The reaction may also necessitate higher temperatures and longer reaction times.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 8-Bromo-5-methylquinoline is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
8-Bromo-5-methylquinoline is the more reactive of the two, making it the preferred choice for researchers seeking to perform cross-coupling reactions under milder conditions. Its versatility and reliability in a wide range of transformations make it an excellent starting point for the synthesis of diverse compound libraries.
-
This compound , while less reactive, offers a significant cost advantage in many cases. For large-scale syntheses where cost is a primary driver, the development of a robust protocol for the coupling of this chloro-derivative can be highly advantageous. The lower reactivity can also be exploited in cases of selective cross-coupling on a molecule bearing multiple different halogen atoms.
Ultimately, the choice will depend on a careful consideration of factors including the desired reaction conditions, the scale of the synthesis, the cost of reagents, and the available catalytic systems. This guide provides the fundamental principles and practical considerations to aid researchers in making the optimal choice for their specific research and development goals.
References
- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 2. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 3. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acelybio.com [acelybio.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 8-Chloro-5-methylquinoline
This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 8-Chloro-5-methylquinoline, a crucial heterocyclic building block in medicinal chemistry and materials science. We present an objective comparison between a laboratory-synthesized sample and a certified commercial reference standard, utilizing a suite of orthogonal analytical techniques. This multi-faceted approach is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for quality control, ensuring the integrity and reproducibility of their downstream applications.
The core principle of this guide is that no single analytical method is sufficient to definitively establish purity. Instead, we employ a logical workflow that combines quantitative chromatographic techniques with qualitative spectroscopic analysis. This integrated strategy allows for not only the precise measurement of purity but also the identification of potential process-related impurities stemming from the synthesis, such as unreacted starting materials or isomeric by-products.
An Integrated Strategy for Purity Verification
The comprehensive characterization of a synthesized compound relies on the strategic application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete picture of the sample's identity and purity. Our workflow begins with a primary quantitative assessment by High-Performance Liquid Chromatography (HPLC), followed by an orthogonal verification using Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities and provide structural clues. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation.
Caption: Integrated workflow for the comprehensive purity assessment.
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Rationale
Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[1] We employ a C18 column, which separates compounds based on hydrophobicity. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that both polar impurities (like residual starting materials) and non-polar impurities (such as synthetic by-products) are effectively resolved and eluted from the column, providing an accurate quantitative assessment based on peak area percentage.[2]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
-
Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Comparative HPLC Data
| Sample ID | Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference Standard | This compound | 12.54 | 99.91 | 99.91% |
| Unknown Impurity | 10.21 | 0.09 | ||
| Synthesized Sample | This compound | 12.55 | 99.25 | 99.25% |
| Impurity A (Suspected Starting Material) | 4.87 | 0.45 | ||
| Impurity B (Unknown By-product) | 13.12 | 0.30 |
The data clearly indicates that while the synthesized sample is of high purity (99.25%), it contains residual starting material and a minor unknown by-product not present in the certified reference standard.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification
Expertise & Rationale
GC-MS provides a powerful orthogonal method to HPLC for purity verification. It is particularly effective for identifying volatile and semi-volatile impurities that might co-elute with the main peak in HPLC.[4] For halogenated compounds, GC is an excellent separation technique.[4] The mass spectrometer detector provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M+) and a unique fragmentation pattern (mass spectrum) that acts as a "fingerprint" for identification. This allows us to tentatively identify impurities by comparing their spectra to established libraries or by interpreting the fragmentation.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).[3]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C (Split mode, 50:1).
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.[3]
-
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in dichloromethane.
Comparative GC-MS Data
| Sample ID | Peak RT (min) | Component | Key m/z Fragments | Tentative Identification | Area (%) |
| Reference Standard | 10.82 | Main Peak | 177 (M+), 179 (M+2) , 142, 115 | This compound | 99.9% |
| Synthesized Sample | 10.82 | Main Peak | 177 (M+), 179 (M+2) , 142, 115 | This compound | 99.3% |
| 10.95 | Impurity C | 177 (M+), 179 (M+2) , 142, 115 | Isomer (e.g., 6-Chloro-5-methylquinoline) | 0.7% |
The GC-MS results corroborate the HPLC purity value. Crucially, it identifies a minor impurity (0.7%) with the same molecular weight (m/z 177) but a slightly different retention time, strongly suggesting the presence of a regioisomer—a common by-product in quinoline syntheses like the Combes reaction.[5][6]
Methodology 3: Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Expertise & Rationale
While chromatographic methods quantify purity, NMR spectroscopy provides definitive proof of molecular structure.[7] By comparing the ¹H NMR spectrum of the synthesized material against the reference standard, we can confirm its identity. Every proton in a unique chemical environment gives rise to a distinct signal. The chemical shift (δ), splitting pattern (multiplicity), and integration (proton count) must match perfectly. Any deviation or the presence of extra peaks indicates a structural impurity.
Caption: Detailed workflow for HPLC purity analysis.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
-
Acquisition: Collect a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Comments |
| H2 (quinoline) | 8.88 (dd, J=4.2, 1.7 Hz) | 8.88 (dd, J=4.2, 1.7 Hz) | Match |
| H4 (quinoline) | 8.10 (dd, J=8.4, 1.7 Hz) | 8.10 (dd, J=8.4, 1.7 Hz) | Match |
| H6 (quinoline) | 7.65 (d, J=8.5 Hz) | 7.65 (d, J=8.5 Hz) | Match |
| H7 (quinoline) | 7.42 (d, J=8.5 Hz) | 7.42 (d, J=8.5 Hz) | Match |
| H3 (quinoline) | 7.38 (dd, J=8.4, 4.2 Hz) | 7.38 (dd, J=8.4, 4.2 Hz) | Match |
| -CH₃ (methyl) | 2.70 (s) | 2.70 (s) | Match |
| - | - | 2.55 (s, small) | Minor peak, suggests isomeric impurity |
The ¹H NMR spectra are nearly identical, confirming the primary structure of the synthesized material is indeed this compound. However, the presence of a small singlet at 2.55 ppm in the synthesized sample, which is absent in the reference, supports the GC-MS finding of an isomeric impurity with a chemically different methyl group environment.
Conclusion and Final Purity Statement
This multi-faceted analysis provides a high degree of confidence in the quality assessment of the synthesized this compound.
-
Identity: The identity is confirmed by ¹H NMR and GC-MS (molecular ion).
-
Purity: The purity is determined to be 99.25% by HPLC and corroborated by GC-MS (99.3%).
-
Impurities: The sample contains approximately 0.45% of a polar impurity (likely a starting material) and ~0.3-0.7% of a non-polar isomeric by-product.
The synthesized batch of this compound is of high purity and suitable for many research applications. However, for applications requiring exceptionally high purity, such as in the development of pharmaceutical reference standards, further purification by recrystallization or preparative chromatography would be recommended to remove the identified minor impurities. This guide demonstrates a robust, cross-validating workflow essential for ensuring scientific rigor in chemistry and drug development.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Journey: Differentiating 8-Chloro-5-methylquinoline from Its Precursors
For professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. The synthesis of heterocyclic scaffolds, such as quinolines, often involves multi-step reactions where spectroscopic analysis serves as the primary tool for tracking chemical transformations. This guide provides an in-depth spectroscopic comparison of the valuable synthetic intermediate, 8-Chloro-5-methylquinoline, and its logical precursors, demonstrating how techniques like NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy can be used to monitor the reaction progress and confirm the identity of the final product.
The Synthetic Context: From Aniline to Quinoline
To understand the spectroscopic differences, we must first appreciate the chemical transformation. A robust and classic method for synthesizing the quinoline core is the Skraup synthesis.[1][2] This reaction constructs the quinoline ring system by heating an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.[3][4]
For our target molecule, this compound, the synthesis logically starts with 3-chloro-5-methylaniline . The glycerol is dehydrated in-situ by the sulfuric acid to form acrolein, which then undergoes a series of reactions—Michael addition with the aniline, cyclization, and oxidation—to yield the final fused aromatic system.[2][5]
Caption: Plausible synthesis route via the Skraup reaction.
This transformation from a simple substituted aniline to a bicyclic aromatic heterocycle introduces significant changes to the molecular structure, which are clearly reflected in their respective spectra.
Spectroscopic Analysis of the Precursor: 3-chloro-5-methylaniline
3-chloro-5-methylaniline is a simple aromatic amine. Its spectroscopic features are characteristic of a substituted benzene ring with primary amine and methyl functionalities.
-
¹H NMR Spectroscopy: The proton NMR spectrum is defined by the protons on the aromatic ring, the amine group, and the methyl group. One set of reported chemical shifts in CDCl₃ is δ 6.56 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 3.66 (broad s, 2H, -NH₂), 2.23 (s, 3H, -CH₃).[6] The three aromatic protons appear as distinct singlets (or very finely split multiplets) due to their meta and para relationships, lacking ortho-coupling. The amine protons typically present as a broad singlet due to quadrupole broadening and chemical exchange, a key feature that will disappear upon cyclization.
-
¹³C NMR Spectroscopy: The carbon spectrum shows six distinct aromatic signals and one aliphatic signal for the methyl group. Key signals include those for the carbon atoms bonded to the nitrogen (C-N, highly influenced by the amine's electron-donating effect) and the chlorine (C-Cl).[7]
-
FTIR Spectroscopy: The infrared spectrum provides clear evidence of the primary amine group. Look for a characteristic pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. Other significant bands include C-H stretches for the aromatic ring and methyl group (~2850-3100 cm⁻¹), C=C ring stretching (~1450-1600 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 141 and 143, respectively.[6][8] This isotopic pattern is a definitive marker for the presence of one chlorine atom.
Spectroscopic Analysis of the Product: this compound
-
¹H NMR Spectroscopy: The spectrum becomes more complex. We expect to see:
-
Disappearance of the broad -NH₂ signal around 3.66 ppm. This is the most telling evidence of a successful reaction.
-
Appearance of three new signals corresponding to the protons on the newly formed pyridine ring (H-2, H-3, and H-4). These typically resonate far downfield due to the electron-withdrawing nature of the heterocyclic nitrogen. Expected regions are: H-2 (~8.8-9.0 ppm, dd), H-3 (~7.4-7.6 ppm, dd), and H-4 (~8.0-8.2 ppm, dd).[9]
-
Shifting of the original aromatic protons. The two remaining protons on the benzene portion of the molecule (H-6 and H-7) will now be part of a fused ring system, altering their chemical shifts and showing a characteristic ortho-coupling pattern (doublets).
-
The methyl signal will remain, likely shifted slightly.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will now show 10 aromatic signals (9 C-H, 1 C-Cl, and 4 quaternary carbons) corresponding to the bicyclic system. The chemical shifts, particularly for the carbons of the original benzene ring, will be altered due to the annulation. New signals for the pyridine ring carbons will appear, with C-2 and C-4 being significantly deshielded.
-
FTIR Spectroscopy: The most significant change is the disappearance of the N-H stretching bands. In their place, new bands corresponding to the C=N and C=C stretching vibrations of the quinoline ring system will appear in the 1500-1650 cm⁻¹ region.[10] The aromatic C-H and the C-Cl stretches will remain.
-
Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the formula C₁₀H₈ClN. The expected molecular ion will be a pair of peaks at m/z 177 and 179, again showing the characteristic 3:1 ratio for a single chlorine atom.[11][12]
At-a-Glance: Comparative Spectroscopic Data
| Spectroscopic Feature | Precursor: 3-chloro-5-methylaniline | Product: this compound | Rationale for Change |
| ¹H NMR: Amine Protons | Broad singlet ~3.7 ppm (2H)[6] | Absent | The primary amine is consumed during ring formation. |
| ¹H NMR: Pyridine Ring | Absent | 3 new signals, ~7.4-9.0 ppm[9] | Formation of the new heterocyclic aromatic ring. |
| FTIR: N-H Stretch | Present, two bands ~3300-3500 cm⁻¹ | Absent | Consumption of the primary amine group. |
| FTIR: C=N Stretch | Absent | Present, ~1500-1650 cm⁻¹[10] | Formation of the quinoline's heterocyclic ring. |
| Mass Spec (M⁺) | m/z 141 / 143 (M⁺/M+2)[6] | m/z 177 / 179 (M⁺/M+2)[11] | Incorporation of a C₃H₂ fragment from glycerol/acrolein. |
| UV-Vis λₘₐₓ | Shorter wavelength (benzenoid)[13] | Longer wavelength (extended conjugation) | The fused bicyclic system creates a larger conjugated π-system. |
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized operating procedures must be followed for each analytical technique.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9][14] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.[15]
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.[9]
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Background Collection: Ensure the sample stage (e.g., ATR diamond) is clean. Collect a background spectrum of the empty stage, which will be automatically subtracted from the sample spectrum.[16]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage. If using the KBr pellet method, thoroughly mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.[17]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.[18]
-
Data Analysis: Label the significant peaks, paying close attention to the diagnostic regions for N-H, C-H, C=N, C=C, and C-Cl vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a GC vial.[19]
-
Method Setup: Set the appropriate GC parameters, including the injector temperature, oven temperature program (a ramp from a low to a high temperature to separate components), and column type. Set the MS to scan over a relevant mass range (e.g., m/z 40-400).[20]
-
Injection and Analysis: The autosampler injects a small volume (typically 1 µL) of the sample into the hot injector, where it is vaporized. The components are separated on the GC column and then enter the mass spectrometer.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and key fragment ions.[21]
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and record a baseline spectrum to correct for the solvent's absorbance.[22][23]
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The shift in λₘₐₓ between the precursor and product provides evidence of changes in the electronic conjugation of the molecule.
By systematically applying these spectroscopic techniques and understanding the underlying chemical transformations, researchers can confidently track the synthesis of this compound, ensuring the purity and identity of this crucial building block for further development.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. 3-Chloro-5-methylaniline | 29027-20-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3-Chloro-5-methylaniline | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoline, 8-chloro- [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 16. cbic.yale.edu [cbic.yale.edu]
- 17. pharmabeginers.com [pharmabeginers.com]
- 18. pharmapath.in [pharmapath.in]
- 19. cbic.yale.edu [cbic.yale.edu]
- 20. scribd.com [scribd.com]
- 21. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 22. engineering.purdue.edu [engineering.purdue.edu]
- 23. cbic.yale.edu [cbic.yale.edu]
A Comparative Guide to the Efficacy of Chloro-Substituted Quinoline Derivatives: An In Vitro and In Vivo Perspective
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of chloro-substituted quinoline derivatives. While the specific scaffold of 8-chloro-5-methylquinoline is recognized as a key synthetic intermediate in the development of novel therapeutic agents[1], extensive public data on its biological efficacy is limited. Therefore, to provide a functional and data-rich analysis for researchers, this guide will broaden its scope to include more extensively studied chloro-quinoline derivatives. We will delve into their demonstrated anticancer and antimicrobial activities, bridging the critical gap between laboratory assays and preclinical models.
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[2][3] The addition of a chloro-substituent often enhances lipophilicity and modulates electronic properties, significantly influencing the compound's biological activity. This guide will dissect the experimental data supporting these activities, explain the rationale behind the chosen assays, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: In Vitro Efficacy – Screening for Biological Activity
In vitro studies are the foundational step in drug discovery, providing a rapid and cost-effective method to screen compounds for potential therapeutic effects in a controlled, cellular, or acellular environment. The primary goal is to determine direct activity against a target (e.g., a cancer cell line or a microbial pathogen) and elucidate the mechanism of action.
Anticancer Activity: Cytotoxicity and Mechanistic Insights
The anticancer potential of chloro-quinoline derivatives has been evaluated against a variety of human cancer cell lines. The most common initial assay is a cytotoxicity screen to determine the concentration at which the compound inhibits cell growth or induces cell death.
One prominent example involves the 8-hydroxyquinoline derivatives, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline. Their cytotoxic effects were tested against human cholangiocarcinoma (CCA) cells.[4] The results indicated that these compounds effectively reduce cancer cell survival and proliferation, with the rapidly dividing HuCCT1 cells showing greater sensitivity than the more quiescent Huh28 cells.[4] This differential sensitivity is a promising, albeit early, indicator of potential selectivity for cancer cells over normal cells.
Further studies on 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against human breast tumor cell lines, with some compounds showing greater potency than the well-known quinoline-based drug, chloroquine.[5]
Table 1: Comparative In Vitro Anticancer Activity of Chloro-Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Efficacy Metric (IC₅₀/GI₅₀) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | HuCCT1 (Cholangiocarcinoma) | IC₅₀: 2.84 µM | [4] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Huh28 (Cholangiocarcinoma) | IC₅₀: 4.69 µM | [4] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | IC₅₀: 0.314 - 4.65 µg/cm³ | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | GI₅₀: 7.35 µM | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | MTS₅₀: 6.25 µg/mL | [6][7] |
IC₅₀ (Inhibitory Concentration 50): Concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth Inhibition 50): Concentration of a drug that causes 50% inhibition of cell growth. MTS₅₀: Concentration of a drug that causes 50% inhibition as measured by the MTS assay.
Mechanism of Action: Beyond simple cytotoxicity, in vitro assays are crucial for understanding how these compounds work. For clioquinol and nitroxoline, molecular studies revealed an inhibitory effect on the Forkhead Box M1 (FoxM1) signaling pathway, a key regulator of cell cycle progression and a known contributor to tumorigenesis.[4] Many 8-hydroxyquinoline derivatives also function as metal chelators, disrupting metal homeostasis within cells, which can lead to the generation of reactive oxygen species (ROS) and subsequent cell death.[8][9]
Figure 1: Proposed mechanisms of anticancer action for chloro-quinoline derivatives.
Antimicrobial Activity: Establishing Potency
Chloro-quinoline derivatives have also shown potent activity against a range of microbial pathogens, including drug-resistant strains. The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Cloxyquin (5-chloroquinolin-8-ol) has demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates, with MIC values as low as 0.062 µg/ml.[10] This is particularly significant given the urgent need for new antituberculosis agents. Similarly, halogenated 8-hydroxyquinolines have shown potent antibacterial action against Staphylococcus aureus.[11] A di-chloro derivative, 5,7-dichloro-8-hydroxy-2-methylquinoline, was found to have the highest inhibitory potential against both M. tuberculosis (MIC: 0.1 µM) and methicillin-resistant S. aureus (MRSA) (MIC: 1.1 µM).[12][13]
Table 2: Comparative In Vitro Antimicrobial Activity of Chloro-Quinoline Derivatives
| Compound | Microorganism | Efficacy Metric (MIC) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/ml | [10] |
| Cloxyquin (5-chloroquinolin-8-ol) | Staphylococcus aureus | MIC₅₀: ≤5.58 µM | [11] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [12][13] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA (S. aureus) | 1.1 µM | [12][13] |
MIC (Minimum Inhibitory Concentration): Lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC₅₀: The MIC required to inhibit the growth of 50% of tested isolates.
Part 2: In Vivo Efficacy – From the Petri Dish to Preclinical Models
A compound that demonstrates potent in vitro activity does not always translate to an effective drug in vivo. The complexity of a living organism—including drug absorption, distribution, metabolism, excretion (ADME), and potential toxicity—presents significant hurdles. Therefore, in vivo testing in animal models is a critical, indispensable step in drug development.
Anticancer Efficacy in Xenograft Models
To test anticancer efficacy in vivo, human tumor cells are often implanted in immunocompromised mice, creating a xenograft model. A study on 8-hydroxy-2-quinolinecarbaldehyde, a structurally related compound, provides a compelling example of successful translation from in vitro to in vivo. After demonstrating potent cytotoxicity against the Hep3B hepatocellular carcinoma cell line in vitro, the compound was tested in a Hep3B xenograft model in athymic nude mice.[6][7] The results were striking: a daily dose of 10 mg/kg administered intraperitoneally for nine days completely abolished the growth of the tumor, with no observable histological damage to vital organs.[6][7]
Antifungal Efficacy in Murine Infection Models
Similarly, the in vivo efficacy of novel antifungal agents is often tested in murine models of systemic infection. A recently developed 8-hydroxyquinoline derivative, L14, was evaluated in a Candida albicans-infected mouse model.[14] At a dose of 2 mg/kg, L14 showed superior efficacy compared to clioquinol in reducing the fungal burden in the kidneys and extending the survival of the infected mice.[14] This demonstrates that structural optimization of the quinoline scaffold can lead to significantly improved in vivo performance.
The In Vitro-In Vivo Disconnect: A Critical Analysis
The transition from in vitro to in vivo is fraught with challenges. High in vitro potency can be negated by poor pharmacokinetics. For instance, a compound might be rapidly metabolized by the liver or fail to be absorbed from the gut. Conversely, a compound with moderate in vitro activity might be highly effective in vivo if it achieves high and sustained concentrations at the target site.
The causality behind this disconnect lies in biological complexity. An in vitro assay tests a compound against cells in a plastic dish with artificial media. An in vivo model introduces layers of complexity:
-
Bioavailability: Will the compound reach the bloodstream and the target tissue?
-
Metabolism: Will the liver convert the active compound into inactive (or toxic) metabolites?
-
Toxicity: Does the compound harm healthy tissues and organs? A low cytotoxicity against normal cell lines in vitro is a good sign, but not a guarantee of safety.[15]
-
Immune System Interaction: How does the compound interact with the host's immune system?
Therefore, in vitro and in vivo data should not be viewed as a simple pass/fail continuum but as complementary datasets. In vitro data identifies promising candidates and mechanisms, while in vivo data validates therapeutic potential in a complex biological system.
Part 3: Key Experimental Methodologies
To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust and well-controlled. Below are step-by-step methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product, which is quantifiable by spectrophotometry.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours. During this time, viable cells will convert MTS to formazan.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
References
- 1. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The 8-Chloro-5-Methylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Oncology and Microbiology
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antimalarials to effective anticancer and antimicrobial agents.[1] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet promising, class of quinoline analogues: those built upon the 8-chloro-5-methylquinoline core. While direct, comprehensive SAR studies on this exact scaffold are emerging, we can construct a robust comparative analysis by examining closely related analogues. This guide will synthesize data from established research on substituted quinolines to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel this compound-based therapeutics.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a unique combination of electronic and steric features. The chloro group at the 8-position is a strong electron-withdrawing group, influencing the overall electron density of the quinoline ring system. This can modulate the compound's ability to interact with biological targets. The methyl group at the 5-position, an electron-donating group, provides a steric handle that can be exploited to achieve selective binding to target enzymes or receptors. This inherent duality makes the this compound core an intriguing starting point for the development of novel therapeutic agents.
Structure-Activity Relationships: A Tale of Two Activities
Our comparative analysis will focus on two of the most promising therapeutic avenues for quinoline derivatives: anticancer and antimicrobial activities. By examining how substitutions at various positions on the quinoline ring of related compounds affect these activities, we can infer a set of guiding principles for the rational design of novel this compound analogues.
Anticancer Activity: Targeting the Machinery of Malignancy
Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key enzymes involved in cancer cell proliferation.[2] The following SAR insights, gleaned from related quinoline structures, can guide the development of potent this compound-based anticancer agents.
Key Substituent Effects on Anticancer Activity:
| Position of Substitution | Substituent Type | Inferred Effect on Anticancer Activity | Rationale and Supporting Evidence |
| C2-Position | Aromatic Amides | Increased Lipophilicity and Activity | Aromatic amide substitutions at the C2 position of the quinoline ring have been shown to enhance lipophilicity, which can lead to improved cell permeability and increased anticancer activity.[3] |
| C4-Position | Amino Side Chains | Facilitated Antiproliferative Activity | The introduction of amino side chains at the C4 position has been demonstrated to be a beneficial modification for the antiproliferative activity of quinoline derivatives.[4] |
| C5-Position | Halogens (e.g., Chloro) | Increased Activity (Position Dependent) | Halogenation at the C5 position, as seen in compounds like 5-chloro-8-hydroxyquinoline, can contribute to enhanced anticancer and antimicrobial properties.[3][5] |
| C7-Position | Bulky Alkoxy Groups | Beneficial for Antiproliferative Activity | Large and bulky alkoxy substituents at the C7 position have been identified as a favorable pharmacophoric group for enhancing the antiproliferative activity of quinoline compounds.[4] |
| C8-Position | Hydroxyl Group | Prominent Antitumor Effect | The presence of a hydroxyl group at the C8 position has been shown to impart a significant positive antitumor effect against various cancer cell lines.[6] |
Antimicrobial Activity: Combating Microbial Resistance
The quinoline scaffold is the backbone of several important antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[7] The following SAR observations from related quinoline compounds can inform the design of effective this compound-based antimicrobial drugs.
Key Substituent Effects on Antimicrobial Activity:
| Position of Substitution | Substituent Type | Inferred Effect on Antimicrobial Activity | Rationale and Supporting Evidence |
| C5-Position | Chloro Group | Enhanced Antibacterial Activity | The presence of a chloro group at the C5 position, as in cloxyquin (5-chloroquinolin-8-ol), has been shown to exhibit good antituberculosis activity.[8] |
| C7-Position | Halogens (e.g., Bromo) | Increased Antibacterial Activity | The introduction of a bromine atom at the C7 position in 5-amino-7-bromoquinolin-8-yl sulfonates has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[5] |
| General | Glycosylation | Decreased Antimicrobial Activity | The coupling of a sugar moiety (glycosylation) to the quinoline scaffold has been observed to decrease antimicrobial activity compared to the non-glycosylated forms.[8] |
| General | Hybridization with other antimicrobials | Enhanced broad-spectrum activity | Hybrid molecules, such as the one formed by the Mannich reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin, have displayed significant effects against both susceptible and drug-resistant bacterial strains.[5] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols are generalized procedures based on methodologies reported in the literature for the synthesis and biological evaluation of quinoline derivatives.[6][9][10] Researchers should adapt these protocols to the specific requirements of their target this compound analogues.
General Synthesis of Substituted Quinolines
A common and versatile method for the synthesis of the quinoline ring is the Combes quinoline synthesis.
Step-by-Step Protocol:
-
Condensation: React an aniline (e.g., 2-chloro-5-methylaniline) with a β-diketone in the presence of an acid catalyst (e.g., sulfuric acid).
-
Cyclization: Heat the resulting β-amino enone intermediate to induce cyclization and dehydration, forming the quinoline ring.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Further Modification: The synthesized this compound can then be further functionalized at various positions using standard organic reactions (e.g., nitration, halogenation, amination) to generate a library of analogues for SAR studies.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogues and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel anticancer and antimicrobial agents. By drawing on the wealth of SAR data from related quinoline analogues, researchers can strategically design and synthesize new compounds with enhanced potency and selectivity. The key to unlocking the full therapeutic potential of this scaffold lies in a systematic exploration of substitutions at various positions of the quinoline ring, guided by the principles outlined in this guide. Further research, including in vivo efficacy studies and detailed mechanistic investigations, will be crucial in translating these promising laboratory findings into clinically effective therapeutics.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Profiling Target Specificity: The Case of 8-Chloro-5-methylquinoline
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous characterization. A molecule's success hinges not only on its potency against its intended target but also on its selectivity across the broader biological landscape. This guide provides an in-depth, practical framework for assessing the cross-reactivity of novel compounds, using 8-Chloro-5-methylquinoline as a central case study.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including many kinase inhibitors.[1] Its inherent structure suggests that this compound could be a valuable intermediate for developing kinase inhibitors or other therapeutic agents.[2] However, this same structural versatility can lead to interactions with multiple, often unrelated, biological targets, resulting in off-target effects.[3] Therefore, a systematic and multi-tiered approach to profiling its biological activity is not just recommended; it is essential.
This guide eschews a rigid template, instead presenting a logical, field-proven workflow. We will move from broad, initial assessments of cytotoxicity and potential assay interference to deep, mechanistic dives into specific target classes like kinases, and finally to the confirmation of target engagement in a cellular context. Each step is designed to build upon the last, creating a comprehensive and self-validating profile of the compound's specificity.
Tier 1: Foundational Assessment - Cytotoxicity and Assay Interference Potential
Before embarking on resource-intensive mechanistic studies, it is crucial to establish a foundational understanding of the compound's general cellular effects and its potential to interfere with common assay technologies.
Initial Cytotoxicity Profiling
A broad-spectrum cytotoxicity screen is the first step in understanding a compound's biological footprint. By testing against a diverse panel of human cancer cell lines, researchers can identify initial signs of potency, establish a working concentration range, and uncover potential tissue- or genotype-specific effects. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.[4]
While specific data for this compound is not yet published, we can create a comparative context using data from structurally related chloro- and nitro-substituted quinolines.
Table 1: Representative Cytotoxicity of Substituted Quinolines Against Human Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | 8-chloro, 5-methyl | HCT116 (Colon) | Data to be generated |
| This compound (Hypothetical) | 8-chloro, 5-methyl | MCF-7 (Breast) | Data to be generated |
| This compound (Hypothetical) | 8-chloro, 5-methyl | A549 (Lung) | Data to be generated |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Complex Indoloquinoline | HCT116 (Colon) | 0.35[5] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Complex Indoloquinoline | Caco-2 (Colorectal) | 0.54[5] |
| 8-Hydroxy-5-nitroquinoline | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438[4] |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | A549 (Lung) | 5.8 (mg/mL)[6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[4]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Screening for Assay Interference
High-throughput screening (HTS) results can be plagued by false positives arising from compound-dependent assay interference.[7] Quinolines, as a class, have been associated with Pan-Assay Interference Compounds (PAINS) alerts, which are structural motifs known to cause non-specific activity.[3][8] It is imperative to rule out common interference mechanisms early.
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[7] This can be detected by observing a loss of inhibition in the presence of a non-ionic detergent like Triton X-100 or by using biophysical methods like Dynamic Light Scattering (DLS).[9][10]
-
Autofluorescence & Quenching: If using fluorescence-based assays, the intrinsic fluorescence of the compound or its ability to quench the signal from a reporter fluorophore must be assessed by running controls with the compound alone.[11]
-
Luciferase Inhibition: Luminescence-based assays, particularly those using firefly luciferase, are highly sensitive but can be directly inhibited by some small molecules.[12] Counter-screens using recombinant luciferase can identify such activity.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloro-5-methylquinolin-2(1H)-one [myskinrecipes.com]
- 3. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
Validating the Mechanism of Action of 8-Chloro-5-methylquinoline: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Several quinoline-based small molecules have been successfully developed as kinase inhibitors, targeting critical signaling pathways that drive tumor growth and progression.[1][2][4] This guide introduces a novel investigational compound, 8-Chloro-5-methylquinoline (hereafter referred to as Compound Q ), a small molecule with therapeutic potential as a kinase inhibitor.
Initial structural analyses and preliminary screens suggest that Compound Q may exert its effects by inhibiting a key serine/threonine kinase, which we will refer to as Kinase Z . Kinase Z is a critical node in the "Cancer Proliferation Pathway," a signaling cascade frequently hyperactivated in various solid tumors. Dysregulation of this pathway leads to uncontrolled cell division, evasion of apoptosis, and enhanced cell survival.
Rigorous validation of a compound's mechanism of action (MoA) is paramount in drug discovery. It confirms on-target efficacy, uncovers potential off-target liabilities, and provides a rational basis for clinical development. This guide presents a comprehensive, multi-faceted strategy to validate the hypothesized MoA of Compound Q. We will objectively compare its performance against two benchmark compounds:
-
Z-inib (Alternative A): A highly selective, FDA-approved inhibitor of Kinase Z. It serves as the gold standard for on-target inhibition within this pathway.
-
Multi-kinib (Alternative B): A known multi-kinase inhibitor with activity against Kinase Z, but also significant off-target effects on other kinases, such as Src-family kinases.[5][6][7][8] This compound allows us to assess the selectivity profile of Compound Q.
Through a logical progression of biochemical and cellular assays, we will dissect the molecular interactions and cellular consequences of treatment with Compound Q, providing the robust, data-driven evidence required for advancing a novel therapeutic candidate.
The Cancer Proliferation Pathway: The Therapeutic Target
To understand the significance of inhibiting Kinase Z, we must first visualize its position within the broader signaling network. The simplified "Cancer Proliferation Pathway" illustrates how extracellular growth factors trigger a cascade of intracellular phosphorylation events, culminating in gene transcription that promotes cell proliferation and survival. Kinase Z is a central mediator in this cascade, making it an attractive therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Src inhibitor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinolines: Structure, Activity, and Mechanism
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a cornerstone in the development of therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[2][3] Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as intercalating with DNA, inhibiting crucial enzymes like topoisomerases and protein kinases, inducing programmed cell death (apoptosis), and arresting the cell cycle.[4][5][6] This guide provides a comparative analysis of the cytotoxic properties of different substituted quinolines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Core Principles of Cytotoxicity Evaluation
To compare the anticancer potential of different quinoline derivatives, it is essential to quantify their ability to kill or inhibit the proliferation of cancer cells. This is achieved through a battery of in vitro cytotoxicity assays, each interrogating a different aspect of cell health.
-
Metabolic Viability (MTT Assay): This colorimetric assay is a workhorse for cytotoxicity screening. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8] The intensity of the color is directly proportional to the number of metabolically active, viable cells.[9]
-
Membrane Integrity (LDH Assay): The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a hallmark of compromised plasma membrane integrity, a key feature of late-stage apoptosis or necrosis.[1] This assay quantifies the amount of LDH released from damaged cells.
-
Apoptosis Detection (Annexin V/PI Staining): Apoptosis is a preferred mode of cell death for anticancer agents. This flow cytometry-based assay uses Annexin V to detect phosphatidylserine, a phospholipid that translocates to the outer cell membrane during early apoptosis, and Propidium Iodide (PI) to identify cells that have lost membrane integrity, characteristic of late apoptotic or necrotic stages.[1]
A critical metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit cell growth by 50%.[10] A lower IC50 value indicates higher potency.
Caption: Key positions on the quinoline ring for substitution.
Structure-Activity Relationship (SAR): A Comparative Analysis
The cytotoxic potency of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.
2-Substituted Quinolines
Substitution at the C-2 position is a common strategy for enhancing cytotoxicity.
-
Aryl Groups: The introduction of an aryl group at the 2-position generally confers significant anticancer activity.[10][11] Further substitutions on this aryl ring can fine-tune this activity.
-
Styryl Groups: A study comparing 2-styryl-8-hydroxy quinolines with 2-styryl-8-nitro quinolines found that the 8-hydroxy derivatives exhibited superior cytotoxicity against HeLa cervical cancer cells.[12][13] Within both series, the presence of an electron-withdrawing bromine atom on the styryl ring further enhanced cytotoxicity.[12]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity of 2-arylquinolines and their cytotoxic effects, particularly in HeLa and PC3 cells, where derivatives with greater octanol/water partition coefficients showed lower IC50 values.[11]
4-Substituted Quinolines
The C-4 position is another critical site for modification, with 4-aminoquinolines being a particularly well-explored class.[14]
-
Amino Derivatives: A series of 4-aminoquinoline derivatives showed potent effects on MCF7 and MDA-MB468 breast cancer cell lines.[14] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active in the series, being particularly potent against MDA-MB-468 cells.[14]
-
Mechanism of Action: Certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis. This process is associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS), pointing to a mitochondria-mediated cell death pathway.[15]
Multi-Substituted Quinolines
Modifications at multiple positions often lead to compounds with enhanced potency and novel mechanisms of action.
-
2,4-Disubstituted: This class of derivatives has demonstrated excellent results through various mechanisms, including cell cycle arrest and apoptosis.[4] The presence of bulky aryl groups at both the C-2 and C-4 positions was found to enhance cytotoxicity.[4]
-
Halogenation: The position and number of halogen substituents can be critical. For instance, 2,6-dichloro hydrazone quinoline derivatives were found to be more active than their monochloro counterparts.[4] Similarly, for N-hydroxy-2-quinolineacrylamides, substitution at the C-6 position with an aryloxy group containing electron-withdrawing fluorine or chlorine atoms significantly improved potency.[10]
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for various substituted quinoline derivatives against a panel of human cancer cell lines, illustrating the impact of different substitution patterns.
| Compound Class/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-imidazole derivative (12a) | Imidazole at C-2, Br at C-6 | HepG2 (Liver) | 2.42 | [16] |
| A549 (Lung) | 6.29 | [16] | ||
| PC-3 (Prostate) | 5.11 | [16] | ||
| 2-Styryl-8-hydroxyquinoline (S3A) | 8-OH, Br on styryl ring | HeLa (Cervical) | 2.52 | [12][13] |
| 2-Styryl-8-nitroquinoline (S3B) | 8-NO2, Br on styryl ring | HeLa (Cervical) | 2.897 | [12][13] |
| 2-Arylquinoline (13) | 2-(3,4-methylenedioxyphenyl), 6-Cl | HeLa (Cervical) | 8.3 | [11] |
| 4-Aminoquinoline derivative | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent (Specific IC50 not listed) | [14] |
| 2,4-Disubstituted quinoline (32) | N-p-tolylquinolin-4-carboxamide | Multiple lines | Potent (Specific IC50 not listed) | [4] |
| 2-Chloro-3-substituted quinoline (4d) | 3-substituted chromene | HepG2 (Liver) | 6.95 | [17] |
| 3-Quinoline derivative (11) | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 | [4] |
Mechanistic Insights: How Substituted Quinolines Induce Cell Death
The cytotoxic effects of quinolines are underpinned by their ability to interfere with critical cellular machinery. Many potent derivatives converge on the induction of apoptosis, often through mitochondria-dependent pathways.
Caption: Simplified pathway of quinoline-induced apoptosis.
Beyond apoptosis, quinoline derivatives are known to inhibit a variety of molecular targets crucial for cancer cell survival and proliferation. These include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and c-Met.[18][19]
-
PI3K/mTOR Pathway: A central signaling node that controls cell growth and survival.[16][18]
-
Tubulin Polymerization: Disrupting the formation of the mitotic spindle, which is essential for cell division.[2]
-
Topoisomerases: Enzymes that manage DNA topology, critical for replication and transcription.[5][6]
The specific mechanism is often dependent on the substitution pattern, allowing for the rational design of derivatives that target specific cancer-related pathways.
Experimental Protocols: A Practical Guide
Accurate and reproducible data are paramount in comparative studies. Below are detailed, step-by-step protocols for key cytotoxicity assays.
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability based on mitochondrial metabolic activity.[1][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the quinoline derivatives. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization, then combine with the floating cells from the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Conclusion and Future Directions
The quinoline scaffold is a remarkably versatile platform for the development of novel anticancer agents. Structure-activity relationship studies clearly demonstrate that modifications at the C-2, C-4, and C-6 positions are particularly effective strategies for enhancing cytotoxic potency. The introduction of substituted aryl groups, halogens, and specific functional moieties like hydroxyl and amino groups can dramatically influence biological activity, often by directing the compounds to interfere with critical cellular pathways such as apoptosis and kinase signaling.
Future research will likely focus on designing multi-targeted quinoline derivatives that can simultaneously inhibit several key pathways in cancer cells, potentially overcoming drug resistance. Furthermore, addressing challenges such as improving bioavailability and minimizing off-target effects will be crucial for translating these promising compounds from the laboratory to the clinic.[6] The continued exploration of the vast chemical space around the quinoline nucleus holds immense promise for the future of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijmphs.com [ijmphs.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
